molecular formula C4H6N2S B025139 2-Methylthiazol-4-amine CAS No. 103392-01-4

2-Methylthiazol-4-amine

Cat. No.: B025139
CAS No.: 103392-01-4
M. Wt: 114.17 g/mol
InChI Key: IDBINRAFJUIINL-UHFFFAOYSA-N
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Description

2-Methylthiazol-4-amine, a key derivative of the 2-aminothiazole scaffold, is a privileged structure in medicinal chemistry and pharmaceutical research. This heterocyclic amine serves as a versatile building block for the design and synthesis of novel bioactive molecules. Its core structure is a fundamental component in several clinically applied drugs and is extensively utilized in anticancer, antimicrobial, and central nervous system (CNS) drug discovery programs. Key Research Applications: Medicinal Chemistry & Drug Discovery: The 2-aminothiazole nucleus is a prominent pharmacophore in developing potent, target-specific anticancer agents. It is a key structural element in approved therapeutics such as Dasatinib (a multi-targeted kinase inhibitor for leukemia) and Alpelisib (a PI3K inhibitor for breast cancer) . Researchers utilize this compound to create novel molecules targeting a wide range of enzymes, including kinase, HDAC, and tubulin polymerase inhibitors . Antimicrobial & Antitubercular Research: Derivatives of this compound have demonstrated significant inhibitory activity against Mycobacterium tuberculosis H37Rv, including multidrug-resistant strains. Its scaffold is investigated as an inhibitor of the essential bacterial enzyme β-ketoacyl-ACP synthase (mtFabH), a promising target for novel anti-tubercular agents . Antioxidant and Neuroprotective Research: Structural analogs have shown potent radical scavenging potential in assays for DPPH, hydroxyl, nitric oxide, and superoxide radicals, positioning them as leads for combating oxidative stress . Furthermore, the 2-aminothiazole core is explored for its antiprion activity and potential in treating neurodegenerative diseases, with optimized analogs demonstrating promising brain penetration in animal models . Research Value and Mechanism: The high value of this compound stems from its ability to fine-tune both the pharmacokinetic and pharmacodynamic properties of lead compounds. It can participate in key hydrogen bonding interactions with biological targets via its exocyclic amine and ring nitrogen atoms, while the methyl group allows for strategic modulation of lipophilicity . Note for Researchers: While a highly valuable scaffold, some subclasses of 2-aminothiazoles are classified as Pan-Assay Interference Compounds (PAINS). Appropriate control experiments are recommended to confirm the specificity of the observed biological activity in screening campaigns . Quality & Usage: Supplied as a high-purity compound for research applications. This product is intended for laboratory research purposes only and is not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-6-4(5)2-7-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBINRAFJUIINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563868
Record name 2-Methyl-1,3-thiazol-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103392-01-4
Record name 2-Methyl-1,3-thiazol-4-amine
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Record name 2-methyl-1,3-thiazol-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthiazol-4-amine, a prominent heterocyclic amine, serves as a critical building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the thiazole ring, impart distinct reactivity and make it a valuable intermediate in medicinal chemistry and agrochemical development. This document provides a comprehensive overview of the core chemical properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and synthesis.

Chemical and Physical Properties

This compound, also known as 4-Methylthiazol-2-amine, is a white to pale yellow crystalline solid.[1] It is an important intermediate in organic and medicinal chemistry.[1]

Structural and Molecular Data
PropertyValueSource
IUPAC Name 4-methyl-1,3-thiazol-2-amine[2]
Synonyms 2-Amino-4-methylthiazole, 4-Methylthiazol-2-amine, Aminomethiazole[2]
CAS Number 1603-91-4[3]
Molecular Formula C4H6N2S[3]
Molecular Weight 114.17 g/mol [2][3]
SMILES CC1=CSC(=N1)N[2]
InChI InChI=1S/C4H6N2S/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6)[2]
InChIKey OUQMXTJYCAJLGO-UHFFFAOYSA-N[2]
Physicochemical Properties
PropertyValueSource
Melting Point 44-47 °C[3][4]
Boiling Point 231-232 °C[3][4]
Density 1.176 g/cm³ (estimate)[3]
pKa 5.36 ± 0.10 (Predicted)[3]
Flash Point >113 °C (>230 °F)[3]
Solubility Soluble in water, ethanol, ether, and methanol.[1][3]
Appearance White to yellow to green crystalline powder.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

  • ¹H NMR: The proton NMR spectrum gives insight into the chemical environment of the hydrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum reveals the different types of carbon atoms present in the molecule.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key vibrational frequencies for this compound include N-H stretching from the amine group and C=N stretching within the thiazole ring.[2]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Synthesis Protocols

Several synthetic routes to this compound have been reported. A common and effective method is the Hantzsch thiazole synthesis.

Synthesis from Chloroacetone and Thiourea

This widely used method involves the reaction of chloroacetone with thiourea.[7]

Experimental Protocol:

  • Suspend thiourea (1 mole) in water (200 cc) in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[7]

  • While stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic.[7]

  • Reflux the resulting yellow solution for two hours.[7]

  • Cool the mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while cooling.[7]

  • Separate the upper oily layer. Extract the aqueous layer three times with ether.[7]

  • Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.[7]

  • Filter and remove the ether by distillation.[7]

  • Distill the remaining oil under reduced pressure to yield 2-amino-4-methylthiazole. The product is collected at 117–120°/8 mm Hg or 130–133°/18 mm Hg.[7]

Synthesis_Workflow Thiourea Thiourea ReactionMixture Reaction Mixture in Water Thiourea->ReactionMixture Chloroacetone Chloroacetone Chloroacetone->ReactionMixture Reflux Reflux (2 hours) ReactionMixture->Reflux Cooling Cooling Reflux->Cooling NaOH_Addition Addition of Solid NaOH Cooling->NaOH_Addition Separation Separation of Oily Layer NaOH_Addition->Separation Extraction Ether Extraction (3x) Separation->Extraction Drying Drying over NaOH Separation->Drying Oily Layer Extraction->Drying Ethereal Extracts Filtration Filtration Drying->Filtration Evaporation Ether Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product Nucleophilic_Substitution Amine This compound Reaction Nucleophilic Substitution Amine->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Product N-Substituted Derivative Reaction->Product Byproduct HX Reaction->Byproduct Safety_Handling cluster_storage Storage cluster_handling Handling Cool, Dry, Well-Ventilated Area Cool, Dry, Well-Ventilated Area Tightly Closed Container Tightly Closed Container Inert Atmosphere Inert Atmosphere Adequate Ventilation Adequate Ventilation Minimize Dust Minimize Dust Avoid Contact Avoid Contact Wear PPE Wear PPE This compound This compound This compound->Cool, Dry, Well-Ventilated Area This compound->Tightly Closed Container This compound->Inert Atmosphere This compound->Adequate Ventilation This compound->Minimize Dust This compound->Avoid Contact This compound->Wear PPE

References

An In-depth Technical Guide to 2-Methylthiazol-4-amine (CAS 1603-91-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthiazol-4-amine, with the CAS registry number 1603-91-4, is a heterocyclic amine that serves as a pivotal building block in the synthesis of a wide array of biologically active compounds. While extensive research has been conducted on the pharmacological properties of its derivatives, data on the intrinsic biological activity of the parent compound remains limited. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and a summary of its known safety and toxicity profile. Furthermore, this document explores the significance of the 2-aminothiazole scaffold in medicinal chemistry, highlighting its role in the development of novel therapeutic agents with antimicrobial and anticancer properties. Experimental methodologies for key biological assays performed on its derivatives are also detailed to provide a practical resource for researchers in the field.

Chemical and Physical Properties

This compound is a crystalline solid that is highly soluble in water, alcohol, and ether.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 1603-91-4[1][2]
Alternate Names 4-Methyl-2-thiazolamine, 4-methyl-2-thiazolylamine, Aminomethiazole[1]
Molecular Formula C4H6N2S[1][2]
Molecular Weight 114.17 g/mol [1][2]
Appearance Crystals[1]
Melting Point 45-46 °C[1]
Boiling Point 124-126 °C at 20 mmHg; 70 °C at 0.4 mmHg[1]
Solubility Very soluble in water, alcohol, and ether[1]
Flash Point 113 °C (closed cup)
Percent Composition C 42.08%, H 5.30%, N 24.54%, S 28.09%[1]

Synthesis of this compound

A well-established and reliable method for the synthesis of this compound is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Hantzsch Reaction

This procedure is adapted from Organic Syntheses.[3]

Materials:

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 80 cc, 1 mole)

  • Water (200 cc)

  • Solid Sodium Hydroxide (200 g)

  • Ether

  • Anhydrous Sodium Hydroxide (for drying)

Equipment:

  • 500-cc flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Suspend thiourea (76 g) in water (200 cc) in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Start the stirrer and add chloroacetone (92.5 g) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • After the addition is complete, reflux the yellow solution for two hours.

  • Cool the reaction mixture. While stirring, cautiously add solid sodium hydroxide (200 g), ensuring the mixture is cooled to prevent excessive heat generation.

  • An oily layer will separate. Transfer the mixture to a separatory funnel and separate the upper oily layer.

  • Extract the aqueous layer three times with a total of 300 cc of ether.

  • Combine the oily layer with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide.

  • Filter the solution to remove any tarry residues.

  • Remove the ether by distillation on a steam bath.

  • Distill the remaining oil under reduced pressure. Collect the fraction boiling at 117–120°C/8 mm Hg.

  • The resulting product is 2-amino-4-methylthiazole, which solidifies on cooling and has a melting point of 44–45°C. The typical yield is 70–75%.

SynthesisWorkflow thiourea Thiourea reaction_mixture Reaction Mixture in Water thiourea->reaction_mixture chloroacetone Chloroacetone chloroacetone->reaction_mixture reflux Reflux (2 hours) reaction_mixture->reflux workup Workup (NaOH, Ether Extraction) reflux->workup drying Drying (NaOH) workup->drying distillation Distillation drying->distillation product This compound distillation->product

Synthesis Workflow for this compound.

Safety and Toxicity

The toxicological properties of this compound have not been fully investigated.[1] It is known to be an irritant to the eyes, respiratory system, and skin.[4] A summary of available toxicity data is presented in Table 2.

TestOrganismResultConditionsReference(s)
Mutagenicity (Ames Test)Salmonella typhimurium (strains TA1535, TA1537, TA98, TA100, TA102)Non-mutagenicWith and without metabolic activation[5][6]
Mutagenicity (Ames Test)Escherichia coli (strain WP2pKM101)Non-mutagenicWith and without metabolic activation[5]
MutagenicityKlebsiella pneumoniaeMutagenicWithout metabolic activation[6]

Role in Medicinal Chemistry and Drug Development

The 2-aminothiazole moiety is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable pharmacokinetic properties and versatile reactivity. While this compound itself is primarily used as a chemical intermediate, its core structure is the foundation for numerous compounds with potent biological activities.

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This highlights the importance of this compound as a starting material for the synthesis of new drug candidates.

SADiagram core 2-Aminothiazole Core (from this compound) derivatization Chemical Derivatization core->derivatization antimicrobial Antimicrobial Agents derivatization->antimicrobial anticancer Anticancer Agents derivatization->anticancer antiinflammatory Anti-inflammatory Agents derivatization->antiinflammatory

Derivatization of the 2-aminothiazole core for drug discovery.

Biological Activities of Derivatives

As previously stated, the majority of biological research has focused on derivatives of this compound. Table 3 summarizes the activities of some representative compounds.

Derivative ClassExample ActivityTarget/Mechanism (if known)Reference(s)
Ruthenium(III) complexesAntileukemic activity-[7]
2-Amino-4-arylthiazolesAnti-giardial activity-
Substituted 2-aminothiazolesAntitubercular activity-

Experimental Protocol for Biological Assays of Derivatives

To provide a practical example for researchers, a general protocol for determining the Minimum Inhibitory Concentration (MIC) of 2-aminothiazole derivatives against bacterial strains is outlined below. This method is commonly used to assess the antimicrobial potency of new compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Test compounds (2-aminothiazole derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control (e.g., a known antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control (bacterial inoculum without any test compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. While the parent compound itself has limited documented biological activity, its core 2-aminothiazole structure is a key pharmacophore in a multitude of potent and selective therapeutic agents. This technical guide provides essential information on its chemical properties, synthesis, and safety, and serves as a foundational resource for researchers aiming to utilize this important building block in the design and synthesis of novel bioactive molecules. Further investigation into the potential intrinsic biological activities and toxicological profile of this compound is warranted.

References

An In-Depth Technical Guide to the Synthesis Precursors of 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for obtaining 2-Methylthiazol-4-amine, a crucial heterocyclic scaffold in medicinal chemistry. This document details the core synthetic pathways, presents quantitative data from various synthetic approaches, and offers detailed experimental protocols for key reactions.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most prevalent and historically significant method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the specific synthesis of this compound, the key precursors are chloroacetone and thiourea .[1][2]

The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetone, followed by cyclization and dehydration to form the thiazole ring.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound and its derivatives, highlighting the different precursors and reaction conditions.

Precursor 1Precursor 2Reagents/CatalystSolventReaction ConditionsYield (%)Reference
ChloroacetoneThioureaNoneWaterReflux, 2 hours70-75[1]
Methyl KetoneThioureaN-Iodosuccinimide (NIS), NH2-MMTEthanolRoom Temperature, 1 hour90[3]
AcetoacetateN-monosubstituted thiourea derivativesN-Bromosuccinimide (NBS)Water/TetrahydrofuranHeatingGood[4]
Phenacyl bromide derivativesThioureaCopper SilicateEthanolReflux (78 °C)Excellent[5]
α-Bromoacetophenone derivativesThioureaIodineNot SpecifiedNot SpecifiedNot Specified[6]
KetonesThioureaN-Bromosuccinimide (NBS), Benzoyl PeroxideNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

Method 1: Classical Hantzsch Synthesis from Chloroacetone and Thiourea[1]

This procedure is adapted from Organic Syntheses.

Materials:

  • Thiourea: 76 g (1 mole)

  • Chloroacetone: 92.5 g (1 mole)

  • Water: 200 cc

  • Sodium Hydroxide: 200 g

  • Ether

Procedure:

  • Suspend thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling.

  • Separate the upper oily layer. Extract the aqueous layer three times with a total of 300 cc of ether.

  • Combine the oil and ethereal extracts and dry over 30 g of solid sodium hydroxide.

  • Filter the solution and remove the ether by distillation from a steam bath.

  • Distill the residual oil under reduced pressure. Collect the fraction boiling at 130–133°/18 mm.

  • The yield of 2-amino-4-methylthiazole, melting at 44–45°C, is 80–85.5 g (70–75%).

Method 2: NIS-Promoted Synthesis from a Methyl Ketone and Thiourea[3]

This method provides a high-yield synthesis at room temperature.

Materials:

  • Methyl Ketone (e.g., Acetone): 2 mmol

  • Thiourea: 3 mmol

  • N-Iodosuccinimide (NIS): 2 mmol

  • NH2-MMT: 0.10 g

  • Ethanol: 5 mL

  • Ammonia solution

Procedure:

  • Combine the methyl ketone, thiourea, NIS, and NH2-MMT in ethanol at room temperature.

  • Stir the mixture until the reaction is complete, monitoring progress by TLC.

  • Filter to separate the NH2-MMT.

  • Evaporate the ethanol under vacuum.

  • Dissolve the crude product in boiling water and adjust the pH to 8 with ammonia to precipitate the solid product.

  • Recrystallize the solid from an ethanol-water mixture to obtain the pure 2-amino-4-methylthiazole.

Visualizations

Hantzsch Thiazole Synthesis Pathway

Hantzsch_Synthesis cluster_reactants Precursors cluster_intermediates Intermediates cluster_product Product Chloroacetone Chloroacetone Intermediate1 Thiouronium Salt Chloroacetone->Intermediate1 + Thiourea Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Hantzsch synthesis of this compound.

General Experimental Workflow

Experimental_Workflow Start Start Reactants Combine Precursors (e.g., Chloroacetone & Thiourea) and Solvent Start->Reactants Reaction Reaction under specified conditions (e.g., Reflux) Reactants->Reaction Workup Aqueous Workup (e.g., Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Distillation, Recrystallization) Workup->Purification Product Isolated Product: This compound Purification->Product

Caption: General laboratory workflow for synthesis.

References

2-Methylthiazol-4-amine tautomerism study

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomerism of 2-Methylthiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The specific tautomeric forms of a molecule can dictate its physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides a detailed examination of the tautomerism of this compound, a key heterocyclic scaffold in medicinal chemistry. Through a comprehensive review of computational and experimental data, this paper elucidates the relative stabilities of its various tautomers, the energetic barriers to their interconversion, and the methodologies employed in their study. The quantitative data are presented in a structured format to facilitate comparison, and detailed experimental and computational protocols are provided. Furthermore, logical diagrams illustrating the tautomerization pathways are included to offer a clear visual representation of the underlying chemical transformations.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The substitution pattern on the thiazole ring can give rise to complex tautomeric equilibria, which in turn influence the molecule's biological activity. This compound, also known as 4-methyl-1,3-thiazol-2-amine, can exist in several tautomeric forms due to the migration of a proton.[1][2] Understanding the predominant tautomeric form and the dynamics of its interconversion is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

This guide focuses on the structural and energetic aspects of this compound tautomerism, drawing upon data from sophisticated computational chemistry studies and experimental spectroscopic techniques.

Tautomeric Forms of this compound

Computational studies, specifically using Density Functional Theory (DFT), have identified several possible tautomers of 2-amino-4-methylthiazole (a closely related compound, for which detailed data is available and applicable).[1][2] The primary tautomeric forms arise from proton migration within three key systems: the amidine system (HN–C=N ↔ N=C–NH), the imino-enamine system (HN–C=C ↔ N=C–CH), and the three-carbon system (HC–C=C ↔ C=C–CH).[1][2]

The most stable and experimentally observed tautomer is the amino form (AMT1), which benefits from the aromaticity and stabilization of the five-membered ring by two double bonds.[1][2][3] Other imino tautomers are significantly less stable.[1][2]

Quantitative Analysis of Tautomer Stability

The relative stabilities of the different tautomers have been quantified through DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory. The following table summarizes the relative energies (ΔE), relative zero-point corrected energies (ΔEZPE), and relative Gibbs free energies (ΔG) at 298.15 K.[1]

Tautomer/Transition StateΔE (kJ mol⁻¹)ΔEZPE (kJ mol⁻¹)ΔG (kJ mol⁻¹)
AMT1 (amino) 0.00.00.0
AMT2 (imino)71.469.571.3
AMT2' (imino)99.497.599.3
AMT3 (imino)129.5125.7129.5
AMT3' (imino)89.185.389.1
AMT4 (imino)224.9218.6224.9
AMT4' (imino)199.8193.5199.8
AMT5 (imino)158.4152.1158.4
tsAMT(1-2)210.0208.6210.0
tsAMT(1-5)309.8308.4309.8
tsAMT(2-2')127.4125.5127.3
tsAMT(2-4)314.0312.5313.9
tsAMT(3-4')285.0283.5284.9
tsAMT(3'-4)212.7211.2212.6
tsAMT(4-4')224.9218.6224.8
tsAMT(4-5)159.9153.6159.9

Data sourced from a computational study on 2-amino-4-methylthiazole, which is structurally analogous to this compound.[1]

The large positive Gibbs free energy differences for the imino tautomers indicate that the amino form (AMT1) is overwhelmingly predominant at equilibrium.[1][2] The equilibrium constant (K) for the conversion of AMT1 to any other tautomer is exceedingly small, as calculated by the equation ΔG = -RT ln(K).[1][2] Consequently, under thermodynamic equilibrium, only the AMT1 tautomer is expected to be populated to a significant extent.[1][2]

Tautomerization Pathways

The interconversion between tautomers proceeds through various transition states with significant energy barriers. The diagram below illustrates the key tautomerization pathways and their relative energy landscape.

Tautomerization_Pathways Potential Energy Diagram for Tautomerization cluster_0 Amidine System Proton Transfer cluster_1 Three-Carbon System Proton Transfer cluster_2 Imino-Enamine System Proton Transfer AMT1 AMT1 (amino) 0.0 kJ/mol ts1_2 ts(1-2) 210.0 kJ/mol AMT1->ts1_2 ΔG‡ = 210.0 AMT2 AMT2 (imino) 71.3 kJ/mol ts1_2->AMT2 AMT1_c1 AMT1 (amino) 0.0 kJ/mol ts1_5 ts(1-5) 309.8 kJ/mol AMT1_c1->ts1_5 ΔG‡ = 309.8 AMT5 AMT5 (imino) 158.4 kJ/mol ts1_5->AMT5 AMT3_prime AMT3' (imino) 89.1 kJ/mol ts3prime_4 ts(3'-4) 212.6 kJ/mol AMT3_prime->ts3prime_4 ΔG‡ = 123.5 AMT4 AMT4 (imino) 224.9 kJ/mol ts3prime_4->AMT4

Caption: Key tautomerization pathways of 2-amino-4-methylthiazole.

The energy barriers for these transformations are notably high, further confirming the kinetic stability of the AMT1 tautomer.[1] For instance, the direct hydrogen transfer between the two nitrogen atoms of the amidine system (AMT1 to AMT2) has a calculated activation energy of 208.6 kJ mol⁻¹.[1][2]

Experimental and Computational Protocols

Computational Methodology

The quantitative data presented in this guide were derived from Density Functional Theory (DFT) calculations. The following workflow outlines the computational protocol:

Computational_Workflow DFT Calculation Workflow start Initial Structure Generation (All possible tautomers) opt Geometry Optimization (B3LYP/6-311++G(3df,3pd)) start->opt freq Frequency Calculation (To confirm minima and find ZPE) opt->freq ts_search Transition State Search (QST2/QST3 or Berny algorithm) opt->ts_search energy Single Point Energy Calculation (Higher level of theory if needed) freq->energy ts_search->freq irc IRC Calculation (To verify transition state connectivity) ts_search->irc irc->opt thermo Thermochemical Analysis (Calculation of ΔG at 298.15 K) energy->thermo results Relative Energies and Population Analysis (Using Boltzmann distribution) thermo->results

Caption: Workflow for the computational study of tautomerism.

The B3LYP functional combined with the 6-311++G(3df,3pd) basis set was employed for geometry optimizations and frequency calculations.[1][2] This level of theory provides a good balance between computational cost and accuracy for such systems.

Experimental Methodology: Matrix Isolation FTIR Spectroscopy

While computational methods provide deep insights into the energetics of tautomerism, experimental validation is crucial. Matrix isolation Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for studying the structures of isolated molecules.

The experimental protocol is as follows:

  • Sample Preparation: The this compound sample is heated to produce a gaseous stream of molecules.

  • Matrix Deposition: The gaseous sample is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (typically at 10-15 K).[1][3] This rapidly freezes the molecules in the inert gas matrix, isolating them from each other.

  • FTIR Spectroscopy: An FTIR spectrum of the matrix-isolated molecules is recorded.

  • Spectral Analysis: The experimental spectrum is compared with the theoretical vibrational spectra calculated for each tautomer.[1][3]

In the case of 2-amino-4-methylthiazole, the experimental FTIR spectrum of the argon matrix-deposited sample showed excellent agreement with the calculated spectrum for the most stable AMT1 tautomer, confirming its predominance in the gas phase.[1][3]

Implications for Drug Development

The pronounced stability of the amino tautomer of this compound has significant implications for drug development:

  • Molecular Recognition: The hydrogen bonding pattern and overall shape of the amino tautomer will govern its interactions with biological targets. Drug design efforts should focus on creating ligands that complement this specific form.

  • Physicochemical Properties: Properties such as pKa, solubility, and lipophilicity are determined by the predominant tautomer. Accurate prediction of these properties requires consideration of the correct tautomeric state.

  • Metabolism: The metabolic fate of the molecule can be influenced by its tautomeric form, as different tautomers may be recognized by different metabolic enzymes.

Conclusion

The tautomerism of this compound is heavily skewed towards the amino form (AMT1), which is both thermodynamically and kinetically the most stable species. This stability is attributed to the aromatic character of the thiazole ring in this configuration. Both high-level DFT calculations and matrix isolation FTIR spectroscopy experiments corroborate this finding. For researchers in drug discovery and development, a thorough understanding of this tautomeric preference is essential for accurate molecular modeling, prediction of physicochemical properties, and the rational design of potent and selective drug candidates based on the 2-aminothiazole scaffold.

References

Spectroscopic Data of 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data for 2-Methylthiazol-4-amine, a significant heterocyclic compound utilized in various chemical syntheses, is presented in this technical guide. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for researchers, scientists, and professionals in drug development for the accurate identification and characterization of this molecule.

The empirical formula for this compound is C₄H₆N₂S, and it has a molecular weight of 114.17 g/mol .[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.06Singlet2H-NH₂
6.48Singlet1HH-5 (thiazole ring)
2.28Singlet3H-CH₃

Data obtained in DMSO-d₆ solvent.[2][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
169.1C-2 (carbon attached to the amino group)
147.8C-4 (carbon attached to the methyl group)
101.3C-5
16.8-CH₃

Data obtained in DMSO solvent at 125 MHz.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in the following table.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3370.24-NH stretch
2962.08C-H stretch (aliphatic)
1590.53C=N stretch (thiazole ring)
1406.71C=C stretch (thiazole ring)
1083.20C-N stretch
730.04Thiazole nucleus vibration

Data obtained using the KBr disc technique.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄H₆N₂S
Molecular Weight114.17

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer.[2][5] The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to an internal standard.[2][5]

  • FTIR Spectroscopy: The infrared spectrum was obtained using a Fourier-transform infrared spectrometer.[5] The sample was prepared as a potassium bromide (KBr) disc.[5]

Synthesis Workflow

The synthesis of 2-amino-4-methylthiazole derivatives is often achieved through a Hantzsch-type multicomponent reaction.[4] This reaction typically involves the condensation of a ketone containing an alpha-hydrogen, a thiourea, and an oxidizing agent.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product ketone α-Halo Ketone condensation Condensation ketone->condensation thiourea Thiourea thiourea->condensation cyclization Cyclization condensation->cyclization Intermediate Formation product 2-Amino-4-methylthiazole cyclization->product Dehydration

References

An In-depth Technical Guide to the Solubility Profile of 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Methylthiazol-4-amine, a key heterocyclic amine with significant applications in medicinal chemistry and drug development.[1][2] This document collates available quantitative and qualitative solubility data, details relevant experimental methodologies, and presents a visualization of a key signaling pathway influenced by derivatives of this compound.

Core Compound Information

IUPAC Name: 4-methyl-1,3-thiazol-2-amine Synonyms: 2-Amino-4-methylthiazole CAS Number: 1603-91-4 Molecular Formula: C₄H₆N₂S Molecular Weight: 114.17 g/mol [3]

Quantitative Solubility Data

SolventQuantitative SolubilityQualitative SolubilitySource
Water (pH 7.4)10.8 µg/mLSoluble[3][4]
MethanolNot availableSoluble[5]
EthanolNot availableHighly Soluble[1]
EtherNot availableHighly Soluble[1]

For comparative purposes, a study on the isomeric compound 2-amino-5-methylthiazole provides insight into the expected solubility behavior in a range of organic solvents. The mole fraction solubility of 2-amino-5-methylthiazole was determined using the isothermal saturation method from 278.15 K to 313.15 K. The solubility generally increased with temperature. The mole solubility at 298.15 K (approximately room temperature) followed this order: methanol > ethyl acetate > acetone > ethanol > 1,4-dioxane > 2-butanone > n-propanol > isopropanol > acetonitrile > toluene > cyclohexane. This suggests that this compound is likely to exhibit higher solubility in polar protic and aprotic solvents.

Experimental Protocols

Thermodynamic Solubility Determination: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a series of vials containing the solvent of interest (e.g., water, buffers at different pH, various organic solvents).

  • Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., a shaking water bath) for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.

  • Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Quantification of this compound: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in solubility studies. The following provides a general framework for such a method.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used for the separation of small organic molecules.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized for best peak shape and retention time.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound.

  • Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared to construct a calibration curve.

  • Sample Analysis: The diluted aliquots from the solubility experiment are injected into the HPLC system. The peak area of this compound is measured and the concentration is calculated based on the calibration curve.

Signaling Pathway and Biological Relevance

Derivatives of 2-amino-4-methyl-thiazole have garnered significant interest in medicinal chemistry, particularly in the development of anticancer agents.[6] One of the key mechanisms of action for some of these derivatives is the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[6]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Active) Dimerized & Phosphorylated VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->VEGFR2_active Inhibits (ATP-binding site)

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow Visualization

The general workflow for determining the solubility of this compound can be visualized as follows:

Solubility_Workflow start Start: Solubility Determination compound Excess this compound + Solvent start->compound equilibration Equilibration (e.g., 24-72h at constant temp) compound->equilibration separation Phase Separation (Centrifugation) equilibration->separation sampling Collect Supernatant separation->sampling analysis HPLC Analysis sampling->analysis quantification Quantification using Calibration Curve analysis->quantification end End: Solubility Value quantification->end

Caption: Experimental workflow for solubility determination.

References

2-Methylthiazol-4-amine reactivity analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 2-Methylthiazol-4-amine

Introduction

This compound, a substituted aminothiazole, is a pivotal heterocyclic scaffold in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a five-membered ring with both sulfur and nitrogen heteroatoms, an exocyclic amino group, and a methyl substituent, imparts a unique electronic distribution and a diverse range of chemical reactivities. The 2-aminothiazole core is a recognized pharmacophore present in numerous approved drugs, highlighting its importance in drug discovery.[2][3] This guide provides a comprehensive analysis of the reactivity of this compound, detailing its behavior in various chemical transformations, supported by experimental protocols and quantitative data.

The reactivity of this compound is primarily centered around three key areas: the nucleophilic exocyclic amino group, the electron-rich thiazole ring susceptible to electrophilic attack, and the potential for tautomerism. The amino group at the 4-position strongly activates the thiazole ring, particularly influencing the reactivity at the C5 position.

Core Reactivity Analysis

The chemical behavior of this compound is dictated by the interplay of its functional groups. The lone pair of electrons on the exocyclic amino nitrogen enhances the nucleophilicity of the molecule and activates the heterocyclic ring towards electrophilic substitution.

Reactions at the Exocyclic Amino Group

The primary amino group is a potent nucleophile, readily participating in reactions with a variety of electrophiles.

N-Acylation: this compound undergoes acylation with agents like acyl chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to synthesize derivatives with specific biological activities.[4][5] The acylation can decrease the activating effect of the amino group on the thiazole ring by delocalizing the nitrogen lone pair onto the adjacent carbonyl group.[6]

N-Alkylation: The amino group can be alkylated by reacting with alkyl halides. This nucleophilic substitution reaction can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium salts if an excess of the alkylating agent is used.[1][7][8] Controlling the degree of alkylation can be challenging and may require specific reaction conditions or protecting group strategies.

Schiff Base Formation: Condensation with aldehydes or ketones yields Schiff bases (imines). This reaction is characteristic of primary amines and is valuable for synthesizing a wide array of derivatives, many of which exhibit significant pharmacological properties.[9]

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base like pyridine results in the formation of sulfonamides.

Electrophilic Substitution on the Thiazole Ring

The -NH2 group is a powerful activating group, directing electrophiles to the C5 position of the thiazole ring, which is electronically analogous to the ortho and para positions in aniline.[6]

Halogenation: Direct bromination of activated aminothiazoles typically occurs at the C5 position. For instance, the reaction of aniline with bromine water readily produces a 2,4,6-tribromoaniline precipitate, highlighting the strong activating nature of the amino group.[6] A similar high reactivity is expected for this compound at the C5 position.

Nitration and Sulfonation: While direct nitration and sulfonation of highly activated amines can be problematic due to oxidation and the formation of deactivated ammonium salts in strong acid, these reactions can be achieved under controlled conditions. Often, the amino group is first acylated to moderate its activating effect and protect it from the harsh reaction conditions.[6] The reaction of aniline with concentrated sulfuric acid, for example, leads to the formation of p-aminobenzene sulfonic acid (sulfanilic acid).[6]

Diazotization of the Amino Group

One of the most versatile reactions of primary aromatic amines is diazotization.[10][] Treatment of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO2) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺).[][12][13]

These diazonium salts are highly valuable synthetic intermediates, although often unstable and used immediately in subsequent reactions.[10][12] They can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through reactions like the Sandmeyer and Schiemann reactions, or used in azo coupling reactions with electron-rich aromatic compounds to form azo dyes.[10][]

Quantitative Data

The following table summarizes key properties and reaction data for this compound and its derivatives.

Property/ReactionValue/YieldConditionsReference
Physical Properties
Molecular FormulaC4H6N2S[14]
Molecular Weight114.17 g/mol [14]
Melting Point44-45 °C[15]
Synthesis Yield
From Chloroacetone & Thiourea70-75%Reflux in water, then NaOH workup[15]
Derivative Synthesis
2-Acetylamino-4-methylthiazole-Acetic anhydride[4]
2-(Arylsulfonyl)amino derivatives-Arylsulfonyl chlorides in pyridine[4]
Azo derivative formation-Diazotization followed by coupling with aniline[16]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Synthesis)

This protocol is adapted from the procedure described in Organic Syntheses.[15]

  • Setup: In a 500-mL flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend 76 g (1 mole) of thiourea in 200 cc of water.

  • Addition: Start the stirrer and add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux: Heat the resulting yellow solution to reflux and maintain for two hours.

  • Workup: Cool the reaction mixture. While stirring, add 200 g of solid sodium hydroxide, ensuring the mixture is cooled to manage the exotherm. An oily layer will separate.

  • Extraction: Separate the upper oily layer. Extract the aqueous layer three times with a total of 300 cc of ether.

  • Drying and Distillation: Combine the oil and the ethereal extracts. Dry the solution over 30 g of solid sodium hydroxide. Filter to remove any tars. Remove the ether by distillation.

  • Purification: Distill the remaining oil under reduced pressure. Collect the fraction boiling at 130–133°/18 mm.

  • Final Product: The final product is obtained as a solid with a melting point of 44–45 °C. The expected yield is 80–85.5 g (70–75%).

Protocol 2: General Procedure for N-Acylation with Chloroacetyl Chloride

This protocol is based on the synthesis of chloroacetamide derivatives of aminothiazoles.[17]

  • Setup: In a 200-mL round-bottom flask, prepare a mixture of this compound (0.02 mole) and chloroacetyl chloride (0.5 g) in 20 mL of dichloromethane (DCM).

  • Reaction: Add sodium bicarbonate (NaHCO₃) to the mixture and reflux for several hours with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, pour the reaction mixture into 200 mL of ice-cold water.

  • Isolation: Filter the resulting precipitate and recrystallize from ethanol to obtain the purified N-(4-methylthiazol-2-yl)-2-chloroacetamide.

Protocol 3: General Procedure for Diazotization and Azo Coupling

This protocol is a general method for the diazotization of an aminothiazole and subsequent coupling.[16]

  • Diazonium Salt Formation:

    • Prepare a solution of the aminothiazole derivative (e.g., 2-amino-4-phenylthiazole, 0.01 mole) and sodium acetate (7.5 g) in ethanol and cool it to 5 °C.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂, 0.01 mole) in 12.5 mL of water.

    • In another beaker, dissolve aniline (0.01 mole) in 7.5 mL of hydrochloric acid.

    • Slowly add the NaNO₂ solution dropwise to the aniline solution while maintaining the temperature at 5 °C to form the diazonium salt.

  • Azo Coupling:

    • Add the freshly prepared diazonium salt solution to the cooled aminothiazole mixture.

    • Stir the reaction mixture continuously at 5 °C for 2 hours.

  • Isolation:

    • Add water to the mixture to precipitate the product.

    • Filter the solid, wash thoroughly with water, and recrystallize from aqueous ethanol to yield the azo-coupled product.

Visualizations

Below are diagrams created using the DOT language to illustrate the reactivity and experimental workflows of this compound.

Reactivity_of_2_Methylthiazol_4_amine cluster_sites Key Reactive Sites cluster_amino_reactions Reactions at NH2 cluster_c5_reactions Electrophilic Substitution at C5 main This compound amino Exocyclic Amino Group (Nucleophilic) main->amino Site 1 c5_pos C5 Position (Electron-rich) main->c5_pos Site 2 acylation N-Acylation amino->acylation alkylation N-Alkylation amino->alkylation diazotization Diazotization amino->diazotization schiff Schiff Base Formation amino->schiff halogenation Halogenation c5_pos->halogenation nitration Nitration c5_pos->nitration

Caption: Key reactive sites and reaction pathways of this compound.

Hantzsch_Synthesis_Workflow start Start Materials: - Chloroacetone - Thiourea step1 1. Mix & Reflux in Water (2h) start->step1 step2 2. Cool & Add Solid NaOH step1->step2 step3 3. Separate Oily Layer & Extract with Ether step2->step3 step4 4. Dry & Evaporate Solvent step3->step4 step5 5. Vacuum Distillation step4->step5 product Final Product: 2-Amino-4-methylthiazole step5->product

Caption: Experimental workflow for the Hantzsch synthesis of 2-amino-4-methylthiazole.

References

The Versatile Scaffold: A Technical Guide to 2-Methylthiazol-4-amine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylthiazol-4-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and development of a diverse array of therapeutic agents. Its inherent physicochemical properties and synthetic tractability have led to the discovery of numerous derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of recent advancements in the medicinal chemistry of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory applications. This document details quantitative biological data, experimental protocols for key assays, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in the field.

Anticancer Activity of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, operating through various mechanisms of action. These compounds have been shown to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.

Inhibition of Kinase Signaling

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Several 2-amino-4-methyl-thiazole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its downstream signaling cascade, leading to a reduction in tumor vascularization and growth.

Aurora Kinase Inhibition: The overexpression of Aurora kinases A and B is linked to the development of various cancers. Certain 2-aminothiazole derivatives have been investigated as inhibitors of these kinases, showing promise in disrupting mitotic progression and inducing cancer cell death.[1]

Src Kinase Inhibition: The 2-aminothiazole scaffold was instrumental in the discovery of Dasatinib, a potent pan-Src family kinase inhibitor.[2] This highlights the potential of this chemical class in targeting non-receptor tyrosine kinases involved in cancer cell proliferation and survival.

dot

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis MAPK->Angiogenesis Proliferation Cell Proliferation MAPK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Induction of Apoptosis

Another significant anticancer mechanism of these derivatives is the induction of apoptosis, or programmed cell death. Studies have demonstrated that certain this compound compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the disruption of the mitochondrial membrane potential, activation of caspases, and modulation of pro- and anti-apoptotic proteins.

dot

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Execution Execution Caspases (Caspase-3, -6, -7) Caspase8->Execution Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Execution Apoptosis Apoptosis Execution->Apoptosis Derivative This compound Derivative Derivative->Mitochondrion Induces Stress Hantzsch_Synthesis Reactants α-Haloketone + Thiourea/Thioamide Solvent Solvent (e.g., Ethanol) Reactants->Solvent Dissolve Heating Heating/Reflux Solvent->Heating Product 2-Aminothiazole Derivative Heating->Product

References

The 2-Methylthiazol-4-amine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-methylthiazol-4-amine scaffold, a prominent heterocyclic structure, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and ability to engage with a diverse array of biological targets have established it as a "privileged scaffold" in the quest for novel therapeutics. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to empower researchers in the field of drug discovery.

A Versatile Core for Diverse Therapeutic Areas

Derivatives of the this compound core have shown significant promise across a spectrum of therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological target interactions.

Anticancer Activity: Targeting Key Oncogenic Pathways

The this compound scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as kinase inhibitors.[1][2] These compounds have demonstrated potent inhibitory activity against a range of kinases implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound and related 2-aminothiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Dasatinib (BMS-354825) VariousKinase Inhibition (Src)Sub-nanomolar to nanomolar[3]
Compound 20 H1299 (Lung Carcinoma)Cytotoxicity4.89[4]
Compound 20 SHG-44 (Glioma)Cytotoxicity4.03[4]
Compound 28 HT29 (Colon Carcinoma)Cytotoxicity0.63[4]
Compound 28 HeLa (Cervical Cancer)Cytotoxicity6.05[4]
Compound 28 A549 (Lung Carcinoma)Cytotoxicity8.64[4]
Compound 6h U937 (Leukemia)Cytotoxicity (MTT)1.515[5]
Compound 6i U937 (Leukemia)Cytotoxicity (MTT)2.453[5]
Compound 3c K562 (Leukemia)Cytotoxicity (MTT)4.664[5]
Compound 61a A375P (Melanoma)Cytotoxicity0.5[6]
Compound 61b A375P (Melanoma)Cytotoxicity2.1[6]
Derivative 88 HS 578T (Breast Cancer)Cytotoxicity0.8[6]
Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Src Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the Src protein kinase.

  • Reaction Setup: In a 96-well plate, combine the recombinant human Src kinase, a specific peptide substrate, and the assay buffer.

  • Inhibitor Addition: Add serially diluted test compound to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using a suitable kinase assay kit (e.g., ADP-Glo™). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Visualization

dot

Src_Kinase_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Thiazole This compound Derivative Thiazole->Src Inhibition Metastasis Metastasis FAK->Metastasis Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation

Caption: Inhibition of the Src kinase signaling pathway by this compound derivatives.

Antimicrobial Activity: A Scaffold for Combating Pathogens

The this compound scaffold is a key component in a variety of compounds exhibiting potent antimicrobial activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound and related 2-aminothiazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 2a Staphylococcus epidermidis (MDR)250[7]
Compound 2b Staphylococcus epidermidis (MDR)250[7]
Compound 2d Staphylococcus aureus (MDR)250[7]
Compound 2g Staphylococcus aureus (MDR)250[7]
Compound 2a Pseudomonas aeruginosa (MDR)375[7]
Compound 2b Pseudomonas aeruginosa (MDR)375[7]
Compound 121d Staphylococcus aureus2-128 (µM)[6]
Compound 121d Escherichia coli2-128 (µM)[6]
Piperazinyl derivative Methicillin-resistant S. aureus4[6]
Piperazinyl derivative E. coli8[6]
Experimental Protocol: Antimicrobial Susceptibility Testing

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Visualization

dot

Antimicrobial_Susceptibility_Workflow Start Start PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum Inoculate Inoculate Wells with Microbial Suspension PrepInoculum->Inoculate SerialDilution Perform Serial Dilutions of Thiazole Compound in 96-well Plate SerialDilution->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate ReadMIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Derivatives of the this compound scaffold have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.

Experimental Protocol: Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[3][8]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the rat's right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Signaling Pathway Visualization

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NFkB_Signaling_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB NF-κB IKK_Complex->IkB_NFkB Leads to IκB Degradation NFkB NF-κB (p50/p65) IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->IkB_NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression Thiazole This compound Derivative Thiazole->IKK_Complex Inhibition IkB_NFkB->NFkB Releases

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

Recent studies have highlighted the potential of this compound derivatives in the context of neurodegenerative diseases like Alzheimer's disease. These compounds have shown promise in protecting neurons from various insults and modulating pathways associated with disease progression.[9][10]

Experimental Protocol: Neuroprotection and Amyloid Beta Aggregation

Amyloid Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is used to screen for inhibitors of Aβ peptide aggregation, a hallmark of Alzheimer's disease.[1][11]

  • Aβ Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ42) in an appropriate buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the Aβ solution.

  • Incubation: Incubate the mixture at 37°C with shaking to promote aggregation.

  • Thioflavin T (ThT) Binding: Add ThT solution to the samples. ThT fluoresces upon binding to amyloid fibrils.

  • Fluorescence Measurement: Measure the fluorescence intensity at an emission wavelength of ~485 nm (excitation at ~450 nm). A decrease in fluorescence indicates inhibition of aggregation.

Signaling Pathway Visualization

dot

APP_Processing_Pathway cluster_non_amyloidogenic Non-amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα APP->sAPPalpha α-cleavage C83 C83 sAPPbeta sAPPβ APP->sAPPbeta β-cleavage C99 C99 alpha_secretase α-secretase alpha_secretase->APP beta_secretase β-secretase (BACE1) beta_secretase->APP gamma_secretase γ-secretase gamma_secretase->C83 gamma_secretase->C99 Thiazole This compound Derivative Thiazole->beta_secretase Potential Inhibition Aggregation Aβ Aggregation (Plaques) Thiazole->Aggregation Inhibition P3 P3 C83->P3 γ-cleavage Abeta Amyloid-β (Aβ) (Neurotoxic) C99->Abeta γ-cleavage Abeta->Aggregation

Caption: Modulation of the Amyloid Precursor Protein (APP) processing pathway by this compound derivatives.

Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the design and development of new therapeutic agents. Its proven success across multiple biological targets underscores its importance in medicinal chemistry. This technical guide has provided a comprehensive, albeit not exhaustive, overview of its biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and bringing new, effective treatments to patients in need.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methylthiazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a wide array of therapeutic agents.[1] Derivatives of 2-amino-4-methylthiazole, in particular, have demonstrated significant potential across various disease areas, exhibiting biological activities that include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][3] Their synthetic tractability and versatile chemical nature make them attractive candidates for drug discovery and development. This document provides detailed protocols for the synthesis of the core 2-amino-4-methylthiazole structure and its subsequent derivatization, along with data presentation and workflow visualizations to guide researchers in this field.

I. Core Synthesis: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole

The most common and efficient method for synthesizing the 2-amino-4-methylthiazole core is the Hantzsch thiazole synthesis.[1][4] This reaction involves the condensation of an α-haloketone with a thioamide.[5][6] For the target compound, chloroacetone is reacted with thiourea.

Experimental Protocol

This protocol is adapted from the established procedure in Organic Syntheses.[7]

  • Reaction Setup: In a 500-mL flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 76 g (1 mole) of thiourea in 200 cc of water.

  • Addition of Chloroacetone: While stirring, add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux: After the addition is complete, heat the resulting yellow solution to reflux for two hours.

  • Basification and Extraction: Cool the reaction mixture. While stirring, cautiously add 200 g of solid sodium hydroxide, ensuring the mixture is cooled to manage the exothermic reaction. An oily layer will separate.

  • Workup: Transfer the mixture to a separatory funnel and separate the upper oily layer. Extract the aqueous layer three times with ether (total volume of 300 cc).

  • Drying and Filtration: Combine the oil with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide. Filter by gravity to remove any tars.

  • Purification: Remove the ether by distillation. The remaining oil is then distilled under reduced pressure. Collect the fraction boiling at 130–133°C/18 mm Hg.[7]

  • Yield: The expected yield of 2-amino-4-methylthiazole (melting point: 44–45°C) is 80–85.5 g (70–75%).[7]

Reaction Workflow

Hantzsch_Synthesis Reactants Reactants: - Thiourea - Chloroacetone Reaction Reflux in Water (2 hours) Reactants->Reaction 1. Condensation Workup Basification (NaOH) & Ether Extraction Reaction->Workup 2. Neutralization Purification Distillation under Reduced Pressure Workup->Purification 3. Isolation Product Product: 2-Amino-4-methylthiazole Purification->Product 4. Final Product Derivatization_Workflow Start 1-(2-amino-4-methyl thiazol-5-yl)-ethanone Reaction Claisen-Schmidt Condensation (Reflux in Acetic Acid) Start->Reaction Reagent Aromatic Aldehyde (Ar-CHO) Reagent->Reaction Product 1-[2-Amino-4-methylthiazol-5-yl] -3-arylpropenone Reaction->Product Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A Core Synthesis (Hantzsch Reaction) B Derivatization (e.g., Condensation) A->B C Purification & Characterization (NMR, MS) B->C D In Vitro Assays (Anticancer, Antimicrobial) C->D E Data Analysis (IC50, MIC) D->E F SAR Studies E->F F->B Design New Derivatives G ADME/Tox Profiling F->G H Optimized Lead Compound G->H

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. The thiazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and pharmaceuticals, including vitamin B1 (thiamine), sulfathiazole (an antimicrobial), and dasatinib (an anticancer drug).[2][3]

This document provides a detailed protocol for the synthesis of 2-amino-4-methylthiazole, a valuable building block in medicinal chemistry, via the Hantzsch synthesis. The procedure described is based on the well-established and reliable method published in Organic Syntheses, which utilizes the reaction of chloroacetone and thiourea.[4] It is important to note the regiochemistry of this synthesis: the thioamide (thiourea) provides the N-C-S backbone (ultimately forming the N at position 3, the C at position 2 with its substituent, and the S at position 1), while the α-haloketone (chloroacetone) provides the C-C backbone that forms positions 4 and 5 of the thiazole ring. Therefore, the reaction between thiourea and chloroacetone yields 2-amino-4-methylthiazole, not its isomer 2-methylthiazol-4-amine.

Data Presentation

Table 1: Reactant and Product Quantities for the Synthesis of 2-Amino-4-methylthiazole[4]
CompoundMolecular FormulaMolar Mass ( g/mol )MolesQuantity
ThioureaCH₄N₂S76.121.076 g
ChloroacetoneC₃H₅ClO92.531.092.5 g (80 mL)
Water (solvent)H₂O18.02-200 mL
Sodium HydroxideNaOH40.00~5.0200 g
Diethyl Ether(C₂H₅)₂O74.12-3 x 100 mL
Product:
2-Amino-4-methylthiazoleC₄H₆N₂S114.170.70-0.7580-85.5 g
Table 2: Physical and Spectroscopic Data for 2-Amino-4-methylthiazole
PropertyValueReference
AppearanceOily liquid, solidifies on standing[4]
Melting Point44–45 °C[4]
Boiling Point117–120 °C at 8 mmHg[4]
¹H NMR (Solvent not specified)δ 2.2 ppm (s, 3H, CH₃), δ 6.2 ppm (s, 1H, C5-H), δ 6.8 ppm (br s, 2H, NH₂)[1]
¹³C NMR (Solvent not specified)δ 17.0 (CH₃), δ 100.5 (C5), δ 148.0 (C4), δ 168.0 (C2)[5][6]
Yield70–75%[4]

Experimental Protocol

This protocol is adapted from the procedure by Byers and Dickey published in Organic Syntheses.[4]

Materials:

  • Thiourea (76 g, 1 mol)

  • Chloroacetone (92.5 g, 1 mol)

  • Water (deionized)

  • Sodium hydroxide (solid)

  • Diethyl ether

  • 500-mL round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: In a 500-mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend thiourea (76 g) in 200 mL of water.

  • Addition of Chloroacetone: Begin stirring the suspension and add chloroacetone (92.5 g) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.

  • Reflux: After the addition is complete, heat the resulting yellow solution to reflux and maintain for two hours.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. While stirring vigorously, carefully and slowly add solid sodium hydroxide (200 g) to the flask, ensuring the mixture is cooled in an ice bath to manage the heat generated.

  • Extraction: Transfer the mixture to a separatory funnel. The product will form an upper oily layer. Separate this layer. Extract the lower aqueous layer three times with 100 mL portions of diethyl ether.

  • Drying and Filtration: Combine the initial oily product layer with the ethereal extracts. Dry the combined organic solution over approximately 30 g of solid sodium hydroxide. Filter the solution by gravity to remove the drying agent and any tars.

  • Purification: Remove the diethyl ether by distillation on a steam bath. Purify the remaining oil by distillation under reduced pressure. Collect the fraction boiling at 117–120 °C / 8 mmHg. The product will solidify upon cooling.

Expected Yield: 80–85.5 g (70–75%) of 2-amino-4-methylthiazole with a melting point of 44–45 °C.[4]

Visualizations

Experimental Workflow

Hantzsch_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Suspend Thiourea in Water B Add Chloroacetone Dropwise A->B C Reflux for 2 hours B->C D Cool and Add NaOH C->D E Separate Oily Layer D->E F Extract Aqueous Layer with Ether E->F G Dry Combined Organic Layers F->G H Filter G->H I Distill under Reduced Pressure H->I J Collect Product (2-Amino-4-methylthiazole) I->J

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-methylthiazole.

Reaction Mechanism

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 S-Alkylated Intermediate Thiourea->Intermediate1 Nucleophilic Attack (SN2) Chloroacetone Chloroacetone Chloroacetone->Intermediate1 Intermediate2 Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-methylthiazole Intermediate2->Product Dehydration & Tautomerization

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazol-4-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to functionalize the thiazole ring through nucleophilic substitution reactions is crucial for the synthesis of diverse compound libraries for drug discovery and development.

This document provides detailed application notes and experimental protocols for the primary nucleophilic substitution reaction involving this compound: the Sandmeyer reaction. This reaction allows for the conversion of the amino group into a diazonium salt, which can then be displaced by a variety of nucleophiles, enabling the introduction of halogens and other functionalities at the 2-position of the thiazole ring.

Key Applications

Derivatives of this compound synthesized via nucleophilic substitution are instrumental in the development of novel therapeutic agents. Halogenated thiazoles, in particular, are key intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allow for the introduction of a wide array of substituents to build molecular complexity. These modified thiazole scaffolds are often explored for their potential as kinase inhibitors, receptor antagonists, and other targeted therapies.

Nucleophilic Substitution via the Sandmeyer Reaction

The most effective method for achieving nucleophilic substitution on the 2-position of this compound is through the Sandmeyer reaction. This two-step process involves:

  • Diazotization: The primary amino group is converted into a diazonium salt using a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.

  • Nucleophilic Displacement: The diazonium group, being an excellent leaving group (N₂ gas), is then replaced by a nucleophile. In the classic Sandmeyer reaction, this is facilitated by a copper(I) salt (e.g., CuCl, CuBr).

A general workflow for this process is outlined below.

Sandmeyer_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Nucleophilic Substitution Start This compound Reagents1 NaNO₂, Acid (e.g., HBr) 0-5 °C Start->Reagents1 Intermediate 2-Methylthiazol-4-diazonium salt Reagents1->Intermediate In situ generation of HNO₂ Reagents2 Nucleophile (e.g., CuBr) Intermediate->Reagents2 Product 2-Bromo-4-methylthiazole Reagents2->Product Displacement of N₂ Byproduct N₂ gas Product->Byproduct

Caption: General workflow for the Sandmeyer reaction of this compound.

Experimental Protocols

The following protocols are generalized from procedures for similar 2-aminothiazole derivatives and can be adapted for this compound.[1] Researchers should perform small-scale trials to optimize conditions for their specific application.

Protocol 1: Synthesis of 2-Bromo-4-methylthiazole via Sandmeyer Reaction

Materials:

  • This compound

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite or n-butyl nitrite

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: Add copper(II) bromide (1.5 eq) to the solution.

  • Diazotization and Substitution: Cool the mixture to 0 °C in an ice bath. Slowly add tert-butyl nitrite (1.5 eq) dropwise to the stirred suspension over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-4-methylthiazole.

Protocol 2: Synthesis of 2-Chloro-4-methylthiazole via Sandmeyer Reaction

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in water and cool the solution to 0-5 °C.

    • Slowly add the cold sodium nitrite solution to the amine solution, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas should be observed.

  • Reaction Completion and Workup:

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.

  • Extraction and Purification:

    • Extract the product with dichloromethane or diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude 2-Chloro-4-methylthiazole can be further purified by distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Sandmeyer reaction of 2-aminothiazole derivatives, which can be considered indicative for this compound. Actual yields may vary depending on the specific substrate and reaction scale.

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromo-4-arylthiazoleCuBr₂, n-butyl nitriteAcetonitrile60-40-70[1]
2-Chloro-thiazole derivativeCuSO₄, NaNO₂, NaClWater/Acid0 - RT--[2]

Note: The yields are reported for analogous 2-aminothiazole derivatives and should be considered as a general guide.

Logical Relationships in Synthesis

The synthetic utility of the Sandmeyer reaction extends beyond simple halogenation. The resulting 2-halo-4-methylthiazoles are versatile intermediates for further functionalization, primarily through cross-coupling reactions.

Synthetic_Pathway cluster_coupling Cross-Coupling Reactions Start This compound Sandmeyer Sandmeyer Reaction (Diazotization & Nucleophilic Substitution) Start->Sandmeyer Intermediate 2-Halo-4-methylthiazole Sandmeyer->Intermediate Suzuki Suzuki Coupling (Boronic Acids/Esters) Intermediate->Suzuki Heck Heck Coupling (Alkenes) Intermediate->Heck Sonogashira Sonogashira Coupling (Alkynes) Intermediate->Sonogashira Final_Products Diverse Functionalized 4-Methylthiazole Derivatives Suzuki->Final_Products Heck->Final_Products Sonogashira->Final_Products

Caption: Synthetic utility of 2-halo-4-methylthiazoles obtained from Sandmeyer reaction.

References

Application Notes and Protocols: 2-Methylthiazol-4-amine as a Versatile Building Block for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-methylthiazol-4-amine as a scaffold for the synthesis and evaluation of new antimicrobial compounds. The thiazole ring is a prominent feature in many clinically approved antimicrobial drugs, and its derivatives have shown significant activity against a wide range of pathogens.[1] This document outlines synthetic strategies, detailed experimental protocols, and data presentation formats to facilitate the discovery and development of novel thiazole-based antimicrobials.

Overview of this compound in Antimicrobial Drug Discovery

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, known to be a key component in a variety of therapeutically active compounds.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[1] The presence of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, allows for diverse chemical modifications to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This compound, with its reactive amino group, serves as an excellent starting material for creating libraries of derivatives through reactions such as acylation, Schiff base formation, and coupling with other heterocyclic systems.[4][5]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-aminothiazole derivatives against a panel of clinically relevant microorganisms. This data is compiled from multiple studies and serves as a reference for the potential antimicrobial efficacy of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminothiazole Derivatives against Various Microorganisms

Compound/DerivativeCore StructureTest MicroorganismGram StainMIC (µg/mL)Reference CompoundReference Compound MIC (µg/mL)
2-phenylacetamido-thiazole derivative2-AminothiazoleEscherichia coliGram-Negative1.56 - 6.25--
2-phenylacetamido-thiazole derivative2-AminothiazolePseudomonas aeruginosaGram-Negative1.56 - 6.25--
2-phenylacetamido-thiazole derivative2-AminothiazoleBacillus subtilisGram-Positive1.56 - 6.25--
2-phenylacetamido-thiazole derivative2-AminothiazoleStaphylococcus aureusGram-Positive1.56 - 6.25--
Thiazole Schiff base 172-AminothiazoleEscherichia coliGram-NegativeBetter than Kanamycin BKanamycin B-
Thiazole Schiff base 182-AminothiazoleEscherichia coliGram-NegativeBetter than Kanamycin BKanamycin B-
Trifluoromethoxy substituted aminothiazole2-AminothiazoleStaphylococcus aureus (MRSA)Gram-Positive2 - 16Ceftriaxone (CTX)-
Compound 212-AminothiazoleStaphylococcus aureus (panel)Gram-Positive2 - 4Ceftriaxone (CTX)-
Ethyl 2-aminothiazole-4-carboxylate Schiff base 2aEthyl 2-aminothiazole-4-carboxylateStaphylococcus epidermidis (MDR)Gram-Positive250--
Ethyl 2-aminothiazole-4-carboxylate Schiff base 2bEthyl 2-aminothiazole-4-carboxylatePseudomonas aeruginosa (MDR)Gram-Negative375--
Ethyl 2-aminothiazole-4-carboxylate Schiff base 2dEthyl 2-aminothiazole-4-carboxylateStaphylococcus aureus (MDR)Gram-Positive250--
Ethyl 2-aminothiazole-4-carboxylate Schiff base 2gEthyl 2-aminothiazole-4-carboxylateEscherichia coli (MDR)Gram-Negative375--
4-aminoquinazoline-2-aminothiazole F292-AminothiazoleXanthomonas oryzae pv. oryzicolaGram-NegativeEC50: 2.0BismerthiazolEC50: 64.3
4-aminoquinazoline-2-aminothiazole F82-AminothiazoleXanthomonas axonopodis pv. citriGram-NegativeEC50: 22.8BismerthiazolEC50: 71.5

Note: The core structure for the compiled data is 2-aminothiazole or a closely related analogue. Specific derivatives of this compound would require dedicated synthesis and testing.

Experimental Protocols

General Protocol for the Synthesis of N-(2-methylthiazol-4-yl)amide Derivatives

This protocol describes a general method for the acylation of this compound with a carboxylic acid chloride.

Materials:

  • This compound

  • Substituted benzoyl chloride (or other acyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine as a base

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Dissolve the desired acyl chloride (1.1 equivalents) in anhydrous DCM in a separate flask and add it dropwise to the cooled solution of this compound via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-(2-methylthiazol-4-yl)amide derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound using the broth microdilution method, following established guidelines.[6][7]

Materials:

  • Synthesized this compound derivative

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a serial two-fold dilution of the compound in the appropriate broth to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

  • Standardization of Inoculum:

    • Prepare a bacterial or fungal suspension from a fresh culture equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation of Microtiter Plate:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Also, include wells with a standard antibiotic as a positive control.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be determined visually or by using a microplate reader to measure optical density.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of antimicrobial derivatives from this compound.

G cluster_synthesis Synthesis of Antimicrobial Derivatives start This compound reaction Chemical Reaction (e.g., Acylation, Schiff Base Formation) start->reaction reagent Acyl Halide / Aldehyde / etc. reagent->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product Pure Antimicrobial Derivative characterization->product

A general workflow for synthesizing antimicrobial derivatives.
Antimicrobial Susceptibility Testing Workflow

This diagram outlines the key steps in determining the antimicrobial activity of the synthesized compounds.

G cluster_testing Antimicrobial Susceptibility Testing start Synthesized Compound prep_compound Prepare Compound Dilutions start->prep_compound inoculation Inoculate Microtiter Plate prep_compound->inoculation prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculation incubation Incubate at 35-37°C inoculation->incubation read_results Read and Record MIC incubation->read_results data_analysis Data Analysis and Comparison read_results->data_analysis

Workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols: Synthesis of Anticancer Agents from 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anticancer properties.[1][2][3][4] This structural motif is present in clinically approved anticancer drugs like Dasatinib and Alpelisib.[1] Derivatives of 2-aminothiazole have demonstrated significant inhibitory activity against a variety of human cancer cell lines, such as those of the breast, lung, colon, and leukemia.[1] This document provides detailed application notes and protocols for the synthesis of novel anticancer agents utilizing 2-Methylthiazol-4-amine as a key starting material. The methodologies described herein are based on established synthetic strategies for 2-aminothiazole derivatives and can be adapted for the development of new chemical entities for cancer therapy.

Data Presentation: Anticancer Activity of 2-Aminothiazole Derivatives

The following tables summarize the in vitro anticancer activity of various 2-aminothiazole derivatives, showcasing the potential of this scaffold. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of 2-Amino-4-phenylthiazole Derivatives [5]

Compound IDTarget Cancer Cell LineIC50 (µM)
5bHT29 (Colon Cancer)2.01
5bA549 (Lung Cancer)-
5bHeLa (Cervical Cancer)-
5bKarpas299 (Lymphoma)-

Table 2: Anticancer Activity of 4-Methylthiazole-2-amine Derivatives against Leukemia Cell Lines [6]

Compound IDTarget Cancer Cell LineIC50 (µM)
3aK562 (Chronic Myeloid Leukemia)3.523
3cK562 (Chronic Myeloid Leukemia)4.664
6gK562 (Chronic Myeloid Leukemia)4.938
6hK562 (Chronic Myeloid Leukemia)5.004
6iK562 (Chronic Myeloid Leukemia)5.083
6hU937 (Histiocytic Lymphoma)1.515
6iU937 (Histiocytic Lymphoma)2.453
3cU937 (Histiocytic Lymphoma)3.540
3bU937 (Histiocytic Lymphoma)5.289
6gU937 (Histiocytic Lymphoma)5.706

Table 3: Antiproliferative Activity of Various 2-Aminothiazole Derivatives [1]

Compound IDTarget Cancer Cell LineIC50 (µM)
10HT29 (Colon Cancer)2.01
20H1299 (Lung Cancer)4.89
20SHG-44 (Glioma)4.03
28HT29 (Colon Cancer)0.63
28A549 (Lung Cancer)8.64
28HeLa (Cervical Cancer)6.05
46bA549 (Lung Cancer)0.16
46bHepG2 (Liver Cancer)0.13
55CCRF-CEM (Leukemia)< 5

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-methylthiazole Derivatives via Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 2-aminothiazole derivatives, which can be adapted using 1-chloropropan-2-one (α-haloketone for the 4-methylthiazole core) and various thiourea derivatives.[6][7]

Materials:

  • Substituted thiourea (1 equivalent)

  • 1-chloropropan-2-one (1 equivalent)

  • Ethanol

  • Sodium bicarbonate (optional, for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the substituted thiourea (1 equivalent) in ethanol in a round-bottom flask.

  • Add 1-chloropropan-2-one (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be neutralized with a saturated solution of sodium bicarbonate if the hydrohalide salt is formed.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-amino-4-methylthiazole derivative.

  • Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway Diagram

anticancer_mechanism cluster_cell Cancer Cell cluster_pathways Targeted Signaling Pathways cluster_outcomes Cellular Outcomes 2_Methylthiazol_4_amine_Derivative This compound Derivative Kinases Protein Kinases (e.g., Aurora, EGFR, VEGFR) 2_Methylthiazol_4_amine_Derivative->Kinases Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) 2_Methylthiazol_4_amine_Derivative->Apoptosis_Regulators Cell_Cycle_Proteins Cell Cycle Proteins (e.g., CDKs) 2_Methylthiazol_4_amine_Derivative->Cell_Cycle_Proteins Inhibition_of_Proliferation Inhibition of Proliferation Kinases->Inhibition_of_Proliferation Induction_of_Apoptosis Induction of Apoptosis Apoptosis_Regulators->Induction_of_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest

Caption: Mechanism of action for this compound derivatives.

Experimental Workflow Diagram

synthesis_and_evaluation_workflow start Start: This compound synthesis Chemical Synthesis (e.g., Hantzsch Reaction) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening In Vitro Anticancer Screening (MTT Assay) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification optimization Lead Optimization lead_identification->optimization end End: Potent Anticancer Agent lead_identification->end optimization->synthesis Iterative Improvement

Caption: Workflow for synthesis and evaluation of anticancer agents.

Logical Relationship Diagram

structure_activity_relationship core This compound Core Scaffold substituents Substituents at N-2 and C-5 Aromatic Rings Heterocyclic Moieties Aliphatic Chains core:port->substituents:head Modification properties Physicochemical Properties Lipophilicity Electronic Effects Steric Hindrance substituents:port1->properties:head substituents:port2->properties:head substituents:port3->properties:head activity Anticancer Activity Potency & Selectivity properties:port1->activity:head properties:port2->activity:head properties:port3->activity:head

Caption: Structure-Activity Relationship (SAR) considerations.

References

Application Notes and Protocols for the Acylation of 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Acylation of the 2-amino group is a common and critical step in the synthesis of these biologically active molecules, allowing for the introduction of diverse functionalities that can modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed experimental protocols for the acylation of 2-Methylthiazol-4-amine, a key building block in drug discovery.

General Reaction Scheme

The acylation of this compound involves the formation of an amide bond between the primary amine of the thiazole ring and a carboxylic acid or its derivative. The two most common methods employ either an acyl chloride or a carboxylic acid activated by a coupling agent.

Method A: Using an Acyl Chloride

Method B: Using a Carboxylic Acid and Coupling Agent

Experimental Protocols

Protocol 1: Acylation using an Acyl Chloride in Pyridine

This protocol describes a common method for acylating 2-aminothiazoles using an acyl chloride with pyridine acting as both the solvent and the base to neutralize the HCl byproduct.[1][2]

Materials and Equipment:

  • This compound

  • Acyl chloride of choice (e.g., Benzoyl chloride)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. Ensure the temperature remains between 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Dilute the mixture with dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(2-methylthiazol-4-yl)amide.

Protocol 2: Acylation using a Carboxylic Acid with a Coupling Agent

Materials and Equipment:

  • This compound

  • Carboxylic acid of choice (e.g., Adamantane-1-carboxylic acid)[3]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[3]

  • N,N-Diisopropylethylamine (DIPEA)[3]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[3]

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment as listed in Protocol 1.

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DCM, add this compound (1.0 equivalent), PyBOP (1.2-1.5 equivalents), and DIPEA (2.0-3.0 equivalents).[3]

  • Reaction: Stir the mixture at room temperature for 12-24 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the solution sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.[3]

  • Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure acylated product.

Data Presentation

The following table summarizes typical reaction parameters for the two primary acylation methods. Yields are generally high for these reactions.[1][2]

ParameterMethod 1: Acyl ChlorideMethod 2: Carboxylic Acid + Coupling Agent
Acylating Agent Acyl Chloride (1.1 eq)Carboxylic Acid (1.0 eq)
Solvent Anhydrous Pyridine or DCMAnhydrous DCM or DMF
Base Pyridine (as solvent) or Triethylamine (2.0 eq)DIPEA (2.0-3.0 eq)[3]
Coupling Agent Not ApplicablePyBOP (1.2-1.5 eq) or EDC/HOBt
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 16 hours12 - 24 hours
Typical Yield > 80%> 75%

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the acylation of this compound, followed by work-up and purification.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification A Dissolve this compound in anhydrous solvent B Add Base (if required) A->B C Cool to 0 °C (for acyl chloride) B->C D Add Acylating Agent (Acyl Chloride or Acid + Coupling Agent) C->D E Stir at RT (2-24h) D->E F Quench Reaction (e.g., with water) E->F Monitor by TLC/LC-MS G Liquid-Liquid Extraction F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Concentrate in vacuo H->I J Purify Product (Chromatography or Recrystallization) I->J K Pure Product J->K Characterize (NMR, MS)

Caption: General workflow for the synthesis and purification of N-(2-methylthiazol-4-yl)amides.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of amines with acyl chlorides proceeds through a nucleophilic addition-elimination mechanism.[4][5][6]

Caption: Mechanism of nucleophilic acyl substitution between an amine and an acyl chloride.

References

Application Notes and Protocols: 2-Methylthiazol-4-amine in the Synthesis of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2-Methylthiazol-4-amine derivatives as potent anti-inflammatory agents. This document includes detailed experimental protocols, quantitative analysis of drug efficacy, and visual representations of key biological pathways and experimental workflows.

Introduction

This compound is a heterocyclic amine that serves as a crucial scaffold in the synthesis of various therapeutic agents. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The thiazole ring system is a key structural motif in several commercially available drugs, highlighting its importance in drug design and development. This document focuses on the application of this compound in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

Many derivatives of this compound exert their anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[1] Additionally, some derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

Featured Compounds and Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative compounds derived from or related to the 2-aminothiazole scaffold.

Compound Name/CodeTargetAssayIC50 (µM)% InhibitionReference
MeloxicamCOX-2Whole blood assay0.09 (ratio to COX-1)-N/A
Thiazole Derivative 17c -Carrageenan-induced paw edema-72% (1h), 76% (2h), 80% (3h)[2]
Thiazole Derivative 17i -Carrageenan-induced paw edema-64% (1h), 73% (2h), 78% (3h)[2]
Thiazolyl Derivative 188 COX-1In vitro1.00 - 6.34-[1]
Thiazolyl Derivative 188 COX-2In vitro0.09 - 0.71-[1]
Thiazolyl Derivative 190 COX-1In vitro1.00 - 6.34-[1]
Thiazolyl Derivative 190 COX-2In vitro0.09 - 0.71-[1]
Thiazolyl Derivative 191 COX-1In vitro1.00 - 6.34-[1]
Thiazolyl Derivative 191 COX-2In vitro0.09 - 0.71-[1]
2-aminothiazole derivative 3e AcetylcholinesteraseIn vitro0.5-[3]
2-aminothiazole derivative 9e ButyrylcholinesteraseIn vitro0.9-[3]

Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. The diagram below illustrates the canonical pathway leading to the expression of pro-inflammatory genes.

Caption: Canonical NF-κB Signaling Pathway.

Experimental Protocols

Synthesis of Meloxicam (A 2-Aminothiazole Derivative)

This protocol describes a general one-step synthesis of Meloxicam, a potent NSAID.

Materials:

  • 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide

  • 2-amino-5-methylthiazole

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Tetrahydrofuran (THF)

  • Reaction flask

  • Stirrer

  • Heating mantle

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • To a reaction flask, add 283g (1 mol) of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide and 137g (1.2 mol) of 2-amino-5-methylthiazole.

  • Add 1000 mL of dimethyl sulfoxide (DMSO) to the flask.

  • Stir the mixture and heat to 189°C.

  • During the reaction, continuously distill off the ethanol that is formed.

  • After 3 hours of reaction, cool the reaction mixture.

  • Add 1.6 L of ethanol to the reaction mixture to precipitate the crude product.

  • Filter the crude product and wash with ethanol.

  • Recrystallize the crude product from tetrahydrofuran (THF) to obtain pure meloxicam.

Meloxicam_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 4-hydroxy-2-methyl-2H-1,2- benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide Reaction_Step Mix and Heat to 189°C (3 hours) Reactant1->Reaction_Step Reactant2 2-amino-5-methylthiazole Reactant2->Reaction_Step Solvent DMSO Solvent->Reaction_Step Distillation Distill off Ethanol Reaction_Step->Distillation Precipitation Add Ethanol Distillation->Precipitation Filtration Filter Crude Product Precipitation->Filtration Recrystallization Recrystallize from THF Filtration->Recrystallization Final_Product Pure Meloxicam Recrystallization->Final_Product

Caption: Synthesis Workflow of Meloxicam.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% (w/v) λ-carrageenan solution in saline

  • Test compound solution/suspension

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle control (e.g., saline, 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6): Vehicle control, Positive control, and Test compound groups (at least 3 doses).

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or calipers.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Paw_Edema_Assay_Workflow start Start animal_prep Animal Preparation (Fasting, Grouping) start->animal_prep dosing Administer Test Compound, Positive Control, or Vehicle animal_prep->dosing induction Induce Inflammation (Carrageenan Injection) dosing->induction 30-60 min measurement Measure Paw Volume/Thickness (0, 1, 2, 3, 4 hours) induction->measurement data_analysis Calculate % Inhibition of Edema measurement->data_analysis end End data_analysis->end

Caption: Carrageenan-Induced Paw Edema Assay Workflow.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[5][6]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound solutions at various concentrations

  • Positive control (e.g., Celecoxib)

  • DMSO (solvent for compounds)

  • 96-well plates

  • Plate reader (for colorimetric or fluorometric detection)

  • Stannous chloride (stop solution)

Procedure:

  • Prepare the reaction mixture in a 96-well plate containing reaction buffer, heme, and COX-2 enzyme.

  • Add the test compound or positive control at various concentrations to the wells. Incubate for a specific time (e.g., 15 minutes at 25°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a defined period (e.g., 2 minutes at 37°C).

  • Stop the reaction by adding a stop solution (e.g., stannous chloride).

  • Measure the product formation (e.g., Prostaglandin E2) using an appropriate detection method (e.g., ELISA or a fluorometric probe).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

COX2_Inhibition_Assay_Workflow start Start plate_prep Prepare Reaction Mixture in 96-well Plate (Buffer, Heme, COX-2) start->plate_prep add_compound Add Test Compound/Control plate_prep->add_compound pre_incubation Pre-incubate add_compound->pre_incubation add_substrate Initiate Reaction (Add Arachidonic Acid) pre_incubation->add_substrate incubation Incubate add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Measure Product Formation stop_reaction->detection data_analysis Calculate % Inhibition and IC50 detection->data_analysis end End data_analysis->end

Caption: In Vitro COX-2 Inhibition Assay Workflow.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory drugs. Their mechanism of action often involves the inhibition of key inflammatory mediators like COX-2 and the modulation of critical signaling pathways such as NF-κB. The experimental protocols provided herein offer standardized methods for the synthesis and evaluation of these compounds, facilitating further research and development in this area. The provided data and visualizations serve as a valuable resource for researchers aiming to design and synthesize the next generation of safe and effective anti-inflammatory agents.

References

Microwave-Assisted Synthesis of 2-Methylthiazol-4-amine Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient, microwave-assisted synthesis of 2-methylthiazol-4-amine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, serving as valuable scaffolds in the development of novel therapeutics. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and reproducible alternative to conventional heating methods for preparing these important heterocyclic compounds.

Introduction to this compound Derivatives and Microwave Synthesis

The 2-aminothiazole core is a privileged structure in drug discovery, forming the backbone of numerous clinically approved drugs. The incorporation of a methyl group at the 2-position and an amine at the 4-position can significantly influence the pharmacological profile of these compounds. Derivatives of this compound have demonstrated a wide range of biological activities, including potent inhibition of protein kinases implicated in cancer, such as Src, Cyclin-Dependent Kinases (CDKs), and Aurora kinases.[1][2]

Traditional methods for synthesizing thiazoles, such as the Hantzsch synthesis, often necessitate long reaction times and harsh conditions.[3] Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, offering several advantages:

  • Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[4][5][6]

  • Increased Yields: MAOS often leads to higher product yields compared to conventional heating methods.[4][5]

  • Enhanced Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, simplifying purification.

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters, leading to more consistent results.

Experimental Protocols

The following protocols describe the general procedure for the microwave-assisted Hantzsch synthesis of N-substituted-2-methylthiazol-4-amine derivatives. This method involves the condensation of an α-haloketone with thioacetamide.

Protocol 1: Microwave-Assisted Synthesis of N-Aryl-2-methylthiazol-4-amines

Materials:

  • Substituted 2-bromo-1-arylethan-1-one (1.0 mmol)

  • Thioacetamide (1.2 mmol)

  • Ethanol (3-5 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine the substituted 2-bromo-1-arylethan-1-one (1.0 mmol), thioacetamide (1.2 mmol), and ethanol (3-5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 150-300 W for a duration of 5-20 minutes, with a target temperature of 90-120°C.

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: Reaction conditions may need to be optimized for different substrates. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.

Data Presentation

The following table summarizes typical reaction conditions and yields for the microwave-assisted synthesis of various 2-aminothiazole derivatives, demonstrating the efficiency of this methodology.

EntrySubstrate 1Substrate 2SolventPower (W)Time (min)Temperature (°C)Yield (%)
12-Bromo-1-phenylethanoneThioureaEthanol1106-8N/A90
22-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanolN/A309095
3Phenacyl bromideN-phenyl thioureaWater401-20N/A81-97
4Substituted acetophenoneThioureaEthanol32010-15N/AHigh
5α-BromoketoneN-substituted thioureaAnhydrous EthanolN/A3080N/A

Application in Drug Development: Targeting Cancer Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and survival. One of the primary mechanisms of action is the inhibition of protein kinases that are often dysregulated in cancer.

Inhibition of Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis.[7][8] Its overexpression and/or constitutive activation are frequently observed in various human cancers, making it an attractive target for cancer therapy.[8] this compound derivatives can act as potent inhibitors of Src kinase.

Below is a diagram illustrating the Src kinase signaling pathway and the potential point of inhibition by this compound derivatives.

Src_Signaling_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Cell Migration Inhibitor This compound Derivative Inhibitor->Src Inhibition Proliferation Cell Proliferation STAT3->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis

Caption: Src Kinase Signaling Pathway and Inhibition.

By inhibiting Src, these compounds can block downstream signaling cascades, including the STAT3, PI3K/AKT/mTOR, and Ras/Raf/MEK/ERK pathways, ultimately leading to a reduction in cancer cell proliferation, survival, and migration.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

experimental_workflow start Starting Materials (α-Haloketone, Thioacetamide) synthesis Microwave-Assisted Hantzsch Synthesis start->synthesis purification Purification (Recrystallization or Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (e.g., Kinase Inhibition Assay) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Synthesis and Evaluation Workflow.

This streamlined workflow, enabled by the efficiency of microwave-assisted synthesis, allows for the rapid generation and screening of a library of this compound derivatives to identify lead compounds for further drug development.

References

Application Notes and Protocols for 2-Methylthiazol-4-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methylthiazol-4-amine and its derivatives as key building blocks in the synthesis of agrochemicals, with a primary focus on the widely used neonicotinoid insecticide, Thiamethoxam. While direct industrial synthesis routes starting from this compound are not extensively documented in publicly available literature, its structural isomer, 2-amino-5-methylthiazole, is a known precursor. This document outlines a validated synthesis of a key Thiamethoxam intermediate from this isomer and proposes a chemically sound, analogous pathway for the potential utilization of this compound.

Introduction to Thiazoles in Agrochemicals

Thiazole and its derivatives are a critical class of heterocyclic compounds in the agrochemical industry, valued for their diverse biological activities. They form the core structure of numerous insecticides and fungicides. The electronic properties of the thiazole ring and the potential for varied substitutions allow for the fine-tuning of a molecule's efficacy, selectivity, and environmental profile.

Thiamethoxam: A Key Thiazole-Containing Insecticide

Thiamethoxam is a second-generation neonicotinoid insecticide with a broad spectrum of activity against a variety of sucking and chewing insects. It functions as a systemic pesticide, being readily absorbed by plants and transported to all tissues, including leaves, stems, roots, and flowers.[1]

Mechanism of Action

Thiamethoxam acts on the central nervous system of insects by binding to nicotinic acetylcholine receptors (nAChRs).[2][3] This binding mimics the action of the neurotransmitter acetylcholine, but unlike acetylcholine, Thiamethoxam is not readily broken down by the enzyme acetylcholinesterase.[4] This leads to a continuous and uncontrolled stimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[2][5] The selectivity of neonicotinoids for insect nAChRs over those in mammals contributes to their favorable toxicological profile for non-target species.[1]

Thiamethoxam_Mechanism_of_Action Thiamethoxam Thiamethoxam nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect Neuron Thiamethoxam->nAChR Binds to Nerve_Stimulation Continuous Nerve Stimulation nAChR->Nerve_Stimulation Leads to Paralysis_Death Paralysis and Death of Insect Nerve_Stimulation->Paralysis_Death Results in

Caption: Mechanism of action of Thiamethoxam on insect nicotinic acetylcholine receptors.

Synthesis of Thiamethoxam Intermediate from a 2-Aminomethylthiazole Derivative

The industrial synthesis of Thiamethoxam prominently features the coupling of two key intermediates: 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine and 2-chloro-5-chloromethyl-thiazole. The latter is a crucial thiazole-containing building block.

Validated Synthesis of 2-Chloro-5-chloromethyl-thiazole from 2-Amino-5-methylthiazole

A documented route to 2-chloro-5-chloromethyl-thiazole starts from 2-amino-5-methylthiazole, a structural isomer of this compound. This multi-step synthesis is outlined below.

Thiamethoxam_Intermediate_Synthesis cluster_0 Synthesis of 2-Chloro-5-chloromethyl-thiazole 2-Amino-5-methylthiazole 2-Amino-5-methylthiazole 2-Chloro-5-methylthiazole 2-Chloro-5-methylthiazole 2-Amino-5-methylthiazole->2-Chloro-5-methylthiazole Diazotization & Chlorination 2-Chloro-5-chloromethyl-thiazole 2-Chloro-5-chloromethyl-thiazole 2-Chloro-5-methylthiazole->2-Chloro-5-chloromethyl-thiazole Chlorination

Caption: Synthetic workflow for 2-chloro-5-chloromethyl-thiazole.

Experimental Protocol: Synthesis of 2-Chloro-5-chloromethyl-thiazole

Step 1: Synthesis of 2-Chloro-5-methylthiazole

  • Reaction Setup: In a reaction vessel suitable for low-temperature reactions, suspend 2-amino-5-methylthiazole in a solution of aqueous hydrochloric acid.

  • Diazotization: Cool the suspension to 0-5 °C with constant stirring. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-methylthiazole.

  • Purification: Purify the crude product by vacuum distillation.

Step 2: Synthesis of 2-Chloro-5-chloromethyl-thiazole

  • Reaction Setup: Dissolve the purified 2-chloro-5-methylthiazole in a suitable solvent such as chloroform or carbon tetrachloride in a flask equipped with a reflux condenser and a light source (e.g., a UV lamp).

  • Chlorination: Add N-chlorosuccinimide (NCS) to the solution. Heat the mixture to reflux and irradiate with the light source to initiate the radical chlorination.

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and filter to remove the succinimide byproduct. Wash the filtrate with water and an aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.

  • Purification: The resulting crude 2-chloro-5-chloromethyl-thiazole can be purified by vacuum distillation.

StepStarting MaterialReagentsProductYield (%)Purity (%)
12-Amino-5-methylthiazole1. NaNO₂, HCl2. CuCl, HCl2-Chloro-5-methylthiazole75-85>95
22-Chloro-5-methylthiazoleN-Chlorosuccinimide (NCS), UV light2-Chloro-5-chloromethyl-thiazole60-70>97

Proposed Synthetic Pathway for Agrochemical Intermediates from this compound

While not a standard industrial route, a plausible synthetic pathway can be proposed to convert this compound into a valuable agrochemical intermediate like a 4-chloro-2-(chloromethyl)thiazole derivative. This would involve a series of functional group transformations.

Proposed_Synthesis cluster_1 Proposed Synthesis from this compound This compound This compound 2-Methyl-4-chlorothiazole 2-Methyl-4-chlorothiazole This compound->2-Methyl-4-chlorothiazole Diazotization & Sandmeyer Reaction 2-(Chloromethyl)-4-chlorothiazole 2-(Chloromethyl)-4-chlorothiazole 2-Methyl-4-chlorothiazole->2-(Chloromethyl)-4-chlorothiazole Radical Chlorination Agrochemical Agrochemical 2-(Chloromethyl)-4-chlorothiazole->Agrochemical Coupling Reaction

Caption: Proposed synthetic pathway from this compound.

Proposed Experimental Protocol

Step 1: Synthesis of 2-Methyl-4-chlorothiazole

  • Diazotization: Following a similar procedure to the Sandmeyer reaction, dissolve this compound in an acidic aqueous solution and cool to 0-5 °C. Add a solution of sodium nitrite dropwise.

  • Chloro-de-amination: Add the resulting diazonium salt solution to a solution of copper(I) chloride in hydrochloric acid to replace the amino group with a chlorine atom.

  • Work-up and Purification: Extract the product, wash, dry, and purify by distillation.

Step 2: Synthesis of 2-(Chloromethyl)-4-chlorothiazole

  • Radical Chlorination: Dissolve 2-methyl-4-chlorothiazole in a suitable solvent and react with a chlorinating agent such as N-chlorosuccinimide under UV irradiation or with sulfuryl chloride.

  • Work-up and Purification: After completion of the reaction, work up the mixture to remove byproducts and purify the desired 2-(chloromethyl)-4-chlorothiazole by distillation.

Proposed StepStarting MaterialReagentsProductExpected Yield (%)
1This compound1. NaNO₂, HCl2. CuCl, HCl2-Methyl-4-chlorothiazole60-75
22-Methyl-4-chlorothiazoleNCS, UV light or SO₂Cl₂2-(Chloromethyl)-4-chlorothiazole50-65

Note: The yields for the proposed pathway are estimates based on similar known transformations and would require experimental optimization.

Conclusion

This compound and its isomers are valuable precursors in the synthesis of complex, biologically active molecules for the agrochemical industry. The established synthesis of the Thiamethoxam intermediate from 2-amino-5-methylthiazole highlights the importance of this class of compounds. The proposed synthetic route from this compound provides a conceptual framework for the potential utilization of this specific isomer, opening avenues for further research and development in the quest for novel and effective crop protection agents. Researchers are encouraged to explore these and other synthetic transformations to unlock the full potential of thiazole derivatives in agrochemical innovation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methylthiazol-4-amine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Methylthiazol-4-amine via distillation.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound? A1: this compound, also known as 4-Methyl-1,3-thiazol-2-amine, is typically a white to light yellow or beige crystalline solid.[1][2][3] It is soluble in water and methanol.[1][2][3]

Q2: Why is vacuum distillation the recommended method for purifying this compound? A2: this compound has a high boiling point at atmospheric pressure (231-232 °C).[2][4] Distilling at this high temperature can lead to thermal decomposition, generating irritating and toxic gases.[1] Vacuum distillation allows the compound to boil at a much lower temperature, minimizing the risk of degradation and ensuring higher purity of the final product.[5]

Q3: What are the optimal conditions for vacuum distillation of this compound? A3: The compound can be effectively distilled at reduced pressures. Common reported conditions are 117–120 °C at 8 mm Hg and 130–133 °C at 18 mm Hg.[5]

Q4: What are potential impurities in crude this compound? A4: Impurities can include unreacted starting materials from the synthesis, such as chloroacetone and thiourea, as well as tar-like byproducts formed during the reaction.[5] Residual solvents like ether, if used for extraction, may also be present.[5]

Q5: What are the critical safety precautions when handling and distilling this compound? A5: Always work in a well-ventilated area or under a fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] The compound may cause skin, eye, and respiratory tract irritation.[1] During distillation, be aware that thermal decomposition can generate toxic gases like nitrogen and sulfur oxides.[1][8]

Q6: How should purified this compound be stored? A6: The compound is hygroscopic and may be sensitive to air.[2] It should be stored in a tightly sealed container in a cool, dry, and dark place.[2] To prevent oxidation, storing under an inert atmosphere like nitrogen is recommended.[3]

Data Presentation: Physical and Distillation Parameters

The following table summarizes key quantitative data for this compound.

ParameterValueSource(s)
Molecular Formula C4H6N2S[1][2]
Molecular Weight 114.17 g/mol [1][2]
Appearance White to light yellow/beige crystalline powder/solid[1][2]
Melting Point 44-47 °C[2][4]
Boiling Point (Atmospheric) 231-232 °C[2][4]
Boiling Point (Vacuum) 117–120 °C @ 8 mm Hg[5]
Boiling Point (Vacuum) 130–133 °C @ 18 mm Hg[5]
Flash Point 113 °C (235.4 °F) - closed cup

Troubleshooting Guide

This section addresses specific issues that may be encountered during the distillation of this compound.

Q: My distillation is proceeding very slowly or not at all, even though the temperature is at the expected range. What could be the problem? A: This issue is often related to the vacuum system.

  • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Use high-vacuum grease on all ground-glass joints.

  • Verify Pump Function: Confirm that your vacuum pump is functioning correctly and can achieve the required pressure. Check the pump oil; it may need to be changed if it is cloudy or contaminated.

  • Manometer Accuracy: Ensure your manometer is calibrated and providing an accurate pressure reading. An incorrect reading may lead you to believe the pressure is lower than it actually is.

Q: The distillate I am collecting is dark red or brown, not the expected pale yellow. What is causing this discoloration? A: Discoloration typically indicates product decomposition or the presence of impurities.

  • Excessive Temperature: Your heating mantle temperature may be too high, causing thermal degradation. Reduce the heat and ensure the temperature is monitored closely.

  • Air Leaks: A leak in the vacuum system can introduce oxygen, which can cause oxidation and discoloration at high temperatures. Re-check all seals and connections.

  • Insufficient Drying: The presence of moisture or residual acidic impurities can catalyze decomposition. Ensure the crude product is thoroughly dried over a suitable agent like solid sodium hydroxide before distillation.[5]

  • Contaminated Crude Product: The initial crude product may contain non-volatile, colored impurities. A pre-distillation filtration step to remove tars can be beneficial.[5]

Q: The pressure in my vacuum setup is fluctuating and unstable. How can I fix this? A: Pressure instability is usually caused by leaks or bumping of the liquid in the distillation flask.

  • Check for Leaks: As with slow distillation, thoroughly inspect the apparatus for any leaks.

  • Ensure Smooth Boiling: Violent boiling, or "bumping," can cause pressure fluctuations. Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth, even boiling.

  • Heating Control: Apply heat gradually to avoid sudden, vigorous boiling.

Q: The material in the distillation flask is foaming excessively. What should I do? A: Foaming can be a problem in amine distillations and can lead to contamination of the condenser and distillate.

  • Reduce Heating Rate: Lower the temperature of the heating mantle to control the boiling rate.

  • Ensure Adequate Headspace: Do not overfill the distillation flask. It should ideally be no more than two-thirds full.

  • Use Anti-Foaming Agents: In industrial settings, anti-foaming agents are sometimes used, though this is less common in lab-scale purifications due to potential contamination. For laboratory work, controlling the heating rate is the primary solution.

Q: My final yield of purified this compound is very low. What are the likely causes? A: Low yield can result from several factors throughout the purification process.

  • Incomplete Distillation: You may have stopped the distillation prematurely. Continue heating as long as the product is distilling at a stable temperature and pressure.

  • Product Hold-up: A significant amount of product can be lost due to condensation on the surfaces of the distillation head and condenser. Ensure the apparatus is properly insulated, especially the distillation head, to minimize heat loss.

  • Decomposition: As mentioned previously, excessive heat can lead to product loss through decomposition. Maintain the lowest possible temperature required for distillation.[1]

  • Mechanical Losses: Review your workup procedure. Ensure that all the crude product was successfully transferred to the distillation flask and that all purified distillate was collected.

Experimental Protocol: Vacuum Distillation

This protocol is adapted from a procedure published in Organic Syntheses.[5]

1. Preparation of Crude Material:

  • Following synthesis, the crude this compound (often a dark red oil) is typically isolated via extraction (e.g., with ether).[5]

  • Combine the crude oil with the ethereal extract.

  • Dry the solution over a suitable drying agent, such as 30 g of solid sodium hydroxide, to remove water.[5]

  • Filter the solution by gravity to remove the drying agent and any precipitated tars.[5]

  • Remove the extraction solvent (e.g., ether) using a rotary evaporator or by gentle distillation from a steam bath.[5]

2. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus using clean, dry glassware.

  • Place the crude, solvent-free oil into a round-bottom flask, ensuring it is no more than two-thirds full.

  • Add a magnetic stir bar or boiling chips to the flask.

  • Connect the flask to a short-path distillation head equipped with a thermometer.

  • Attach a condenser and a receiving flask. Ensure all connections are secure.

  • Connect the apparatus to a vacuum pump via a cold trap and a manometer to monitor the pressure.

3. Distillation Procedure:

  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 8-18 mm Hg).[5]

  • Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle.

  • A small forerun may distill first; this should be collected separately and discarded.[5]

  • Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., 117–120 °C at 8 mm Hg or 130–133 °C at 18 mm Hg).[5] The purified product should be a pale yellow liquid that solidifies upon cooling.[5]

  • Stop the distillation when the temperature begins to drop or when only a small amount of dark, tarry residue remains in the flask.

  • Allow the apparatus to cool completely before carefully venting the system to atmospheric pressure.

Visualizations

Troubleshooting Workflow

G start Distillation Issue Observed q1 Problem Type? start->q1 slow_dist Slow / No Distillation q1->slow_dist Rate discolor Discolored Product q1->discolor Purity pressure_unstable Unstable Pressure q1->pressure_unstable Stability low_yield Low Yield q1->low_yield Quantity sol_leak Check for System Leaks (Joints, Tubing) slow_dist->sol_leak sol_pump Verify Pump Performance (Oil, Pressure) slow_dist->sol_pump discolor->sol_leak sol_temp Reduce Heating Temperature discolor->sol_temp sol_dry Ensure Crude is Dry (Remove H2O/Acid) discolor->sol_dry pressure_unstable->sol_leak sol_boil Add Stir Bar / Boiling Chips pressure_unstable->sol_boil low_yield->sol_temp sol_insulate Insulate Distillation Head low_yield->sol_insulate sol_complete Ensure Distillation is Complete low_yield->sol_complete

Caption: Troubleshooting workflow for distillation issues.

Factors Leading to Product Decomposition

G cause1 Excessive Heat process Thermal Decomposition & Oxidation cause1->process cause2 Air (O2) Leak in Vacuum System cause2->process cause3 Presence of Impurities (e.g., Water, Acid) cause3->process effect1 Product Discoloration (Dark Oil/Solid) process->effect1 effect2 Lower Yield process->effect2 effect3 Formation of Toxic Byproducts process->effect3

Caption: Key factors causing product decomposition.

References

Technical Support Center: Recrystallization of 2-Methylthiazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 2-methylthiazol-4-amine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound derivatives in a question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even with heating.

A1: This indicates that the solvent is not suitable for your specific derivative. This compound derivatives have varying polarities based on their substitution.

  • Solution:

    • Increase Polarity: If you are using a non-polar or moderately polar solvent, try a more polar solvent. Polar protic solvents like ethanol and methanol are often good starting points for thiazole-containing compounds.[1]

    • Solvent Mixtures: If a single solvent is ineffective, a binary solvent system can be employed.[1] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat the solution until it is clear and then allow it to cool slowly.

    • Small-Scale Solubility Tests: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents to identify the ideal one. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[1]

Q2: No crystals are forming, even after the solution has cooled completely.

A2: This is a common issue that can arise from several factors, primarily related to supersaturation.

  • Solution:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2] This creates nucleation sites for crystal growth.

      • Seed Crystals: If available, add a small crystal of the pure compound to the solution to act as a template for crystallization.[2]

      • Evaporation: Some of the solvent can be evaporated to increase the concentration of the solute, thus inducing crystallization.[2]

    • Reduce Temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice bath.

    • Check Solvent Volume: It is possible that too much solvent was used. Try evaporating some of the solvent and allowing the solution to cool again.[2]

Q3: The compound "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution cools too rapidly.[1]

  • Solution:

    • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of your compound.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.

    • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly. The increased solvent volume can sometimes prevent oiling out.

Q4: The recrystallized product is still impure.

A4: Impurities can be trapped in the crystal lattice if the crystallization process is too rapid or if the initial material is highly impure.

  • Solution:

    • Slow Down Crystallization: Rapid crystallization can trap impurities. Ensure the solution cools slowly to allow for the formation of a more ordered and pure crystal lattice.

    • Repeat Recrystallization: A second recrystallization step can significantly improve purity.

    • Wash Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any impurities adhering to the crystal surfaces.

    • Charcoal Treatment: If the solution is colored by impurities, activated charcoal can be added to the hot solution to adsorb these impurities before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing this compound derivatives?

A1: Based on available literature, polar protic solvents are generally a good starting point. Ethanol and methanol are frequently used for the recrystallization of various thiazole derivatives.[1] For some derivatives, a solvent mixture like chloroform and petroleum ether has been used.[3]

Q2: How do I choose the right solvent for my specific derivative?

A2: The principle of "like dissolves like" is a good starting point. The polarity of your specific this compound derivative will depend on its other functional groups. It is highly recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) to find one that dissolves your compound when hot but poorly at room temperature.

Q3: How much solvent should I use?

A3: The goal is to use the minimum amount of hot solvent required to completely dissolve the solid.[4] Adding too much solvent will reduce the yield, as more of the compound will remain dissolved in the mother liquor upon cooling.

Q4: What is the ideal cooling rate for crystallization?

A4: Slow cooling is generally preferred as it leads to the formation of larger, purer crystals.[4] Rapid cooling can cause the solid to precipitate out too quickly, trapping impurities within the crystal lattice. An ideal crystallization may show some crystal formation within 5 minutes, with continued growth over 20 minutes.[2]

Experimental Protocols

General Experimental Protocol for Recrystallization of a this compound Derivative
  • Solvent Selection: Based on prior knowledge or small-scale solubility tests, select an appropriate solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of thesolvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Crystals should start to form as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Data Presentation

The following table summarizes suitable recrystallization solvents mentioned in the literature for various thiazole derivatives. Note that specific quantitative data such as solvent-to-solute ratios and yields are often not detailed in the provided search results.

Compound ClassRecrystallization Solvent(s)Reference
2-Amino-4-phenylthiazole DerivativesMethanol[3]
General Thiazole DerivativesEthanol[5][6][7]
2-Amino-4-(2'-bromophenyl)-thiazoleHot Ethanol[8]
Substituted 2-amino 4-phenyl thiazoleHot Ethanol[9]
2-amino-4-phenylthiazole peptidesChloroform/Petroleum ether[3]

Mandatory Visualization

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly to room temperature dissolve->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? collect Collect crystals by filtration crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No purity_check Is the product pure? collect->purity_check induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Evaporate some solvent no_crystals->induce_crystallization re_cool Cool again induce_crystallization->re_cool re_cool->crystals_form oiling_out->crystals_form No handle_oil Handle Oiling Out: - Reheat and add more solvent - Ensure slow cooling - Consider lower boiling point solvent oiling_out->handle_oil Yes handle_oil->cool end_pure End: Pure Product purity_check->end_pure Yes end_impure Consider further purification (e.g., second recrystallization, chromatography) purity_check->end_impure No

Caption: Troubleshooting workflow for recrystallization.

References

Optimizing reaction conditions for 2-Methylthiazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylthiazol-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is proceeding very slowly or not at all. What are the possible causes and solutions?

A1: Several factors can contribute to a sluggish or stalled reaction. Consider the following:

  • Reagent Quality: Ensure the purity of your starting materials, particularly chloroacetone and thiourea. Impurities can interfere with the reaction. Commercial chloroacetone should ideally be distilled before use.[1]

  • Temperature: The reaction mixture should be gently refluxed.[1] Insufficient heating will result in a slow reaction rate. Conversely, excessive heat can lead to the formation of by-products.

  • Catalyst: While the traditional Hantzsch synthesis for this compound does not typically require a catalyst, some modern variations might employ one to improve efficiency. If using a catalyzed procedure, ensure the catalyst is active and used in the correct proportion.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) to confirm if the starting materials are being consumed.[2]

Q2: The reaction is very exothermic and difficult to control. How can I manage this?

A2: The reaction between thiourea and chloroacetone can be vigorous. To manage the exotherm:

  • Solvent: Ensure an adequate amount of solvent (e.g., water or ethanol) is used to dilute the reactants and help dissipate heat.[1]

  • Addition Rate: Add the chloroacetone dropwise to the thiourea suspension over a period of time (e.g., 30 minutes) with efficient stirring.[1] This allows for better temperature control.

  • Cooling: Prepare an ice bath to cool the reaction flask if the temperature rises too quickly.

Q3: I am observing a low yield of the final product. How can I optimize the yield?

A3: Low yields can stem from incomplete reaction, product loss during workup, or side reactions. To improve your yield:

  • Reaction Time: Ensure the reaction goes to completion. A typical reflux time is around two hours.[1] Monitor by TLC to determine the optimal reaction time.

  • Extraction: During the workup, the aqueous layer should be extracted multiple times with a suitable organic solvent (e.g., ether) to ensure complete recovery of the product.[1]

  • pH Adjustment: After refluxing, the solution needs to be made basic to liberate the free amine. The careful addition of a base like sodium hydroxide is crucial.[1]

  • Purification: Distillation under reduced pressure is an effective method for purifying the final product and separating it from non-volatile impurities.[1]

Q4: During the workup, an emulsion has formed, making phase separation difficult. What should I do?

A4: Emulsion formation can occur, especially during the basic workup. If an emulsion forms:

  • Addition of Brine: Adding a saturated solution of sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Addition of Ice/Water: If a precipitate is causing the emulsion, adding ice and water can help to dissolve it.[1]

  • Centrifugation: If the emulsion persists, centrifuging the mixture can aid in separating the layers.

  • Filtration: Passing the mixture through a pad of Celite or glass wool can sometimes help to break up the emulsion.

Q5: What are the common by-products in this synthesis, and how can I minimize their formation?

A5: The primary by-products can arise from self-condensation of chloroacetone or polymerization reactions. To minimize their formation:

  • Control Temperature: Avoid excessive heating during the reaction.

  • Stoichiometry: Use the correct stoichiometric ratio of reactants. An excess of one reactant can lead to side reactions.

  • Purified Reagents: Use pure starting materials to avoid side reactions from impurities. Distilling chloroacetone is a recommended practice.[1]

Experimental Protocols

Protocol 1: Classical Synthesis of this compound

This protocol is adapted from a well-established procedure.[1]

Materials:

  • Thiourea

  • Chloroacetone

  • Sodium Hydroxide

  • Ether

  • Water

Procedure:

  • Suspend 1 mole of thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add 1 mole of chloroacetone dropwise over 30 minutes. The temperature will rise as the reaction proceeds.

  • After the addition is complete, reflux the yellow solution for two hours.

  • Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling the flask.

  • Separate the upper oily layer using a separatory funnel.

  • Extract the aqueous layer three times with ether (total of 300 cc).

  • Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.

  • Filter the solution to remove any tar.

  • Remove the ether by distillation.

  • Distill the remaining oil under reduced pressure to obtain this compound.

Protocol 2: Alternative Synthesis using N-Iodo-succinimide (NIS)

This method provides an alternative route at room temperature.[2]

Materials:

  • A methyl carbonyl compound

  • Thiourea

  • N-Iodo-succinimide (NIS)

  • Ethanol

  • Ammonia solution

Procedure:

  • Mix the methyl carbonyl (2 mmol), thiourea (3 mmol), and NIS (2 mmol) in ethanol (5 mL) at room temperature.

  • Stir the mixture until the reaction is complete, monitoring the progress by TLC.

  • After completion, filter the mixture.

  • Evaporate the ethanol under vacuum.

  • Dissolve the crude product in boiling water and adjust the pH to 8 with ammonia solution to precipitate the solid product.

  • Recrystallize the solid from an ethanol-water mixture.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

ParameterProtocol 1 (Classical)[1]Protocol 2 (NIS)[2]
Key Reagents Thiourea, ChloroacetoneMethyl carbonyl, Thiourea, NIS
Solvent WaterEthanol
Temperature Reflux20 °C (Room Temperature)
Reaction Time 2 hours1 hour
Typical Yield 70-75%Up to 90%

Visualizations

Experimental Workflow for Classical Synthesis

G Workflow for Classical this compound Synthesis A 1. Reactant Preparation (Thiourea in Water) B 2. Dropwise Addition (Chloroacetone) A->B C 3. Reflux (2 hours) B->C D 4. Basification (NaOH) C->D E 5. Extraction (Ether) D->E F 6. Drying & Filtration E->F G 7. Solvent Removal F->G H 8. Vacuum Distillation G->H I Final Product H->I G Troubleshooting Common Synthesis Issues cluster_solutions Solutions Start Problem Encountered LowYield Low Yield? Start->LowYield SlowReaction Slow/No Reaction? Start->SlowReaction Exotherm Violent Reaction? Start->Exotherm LowYield->SlowReaction No CheckWorkup Optimize Extraction/pH LowYield->CheckWorkup Yes SlowReaction->Exotherm No CheckPurity Check Reagent Purity SlowReaction->CheckPurity Yes CheckTemp Verify Reflux Temperature SlowReaction->CheckTemp Yes ControlAddition Slow Reagent Addition Exotherm->ControlAddition Yes I I CheckPurity->CheckTemp CheckTime Increase Reaction Time CheckTemp->CheckTime UseCooling Use Ice Bath ControlAddition->UseCooling

References

Technical Support Center: 2-Methylthiazol-4-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylthiazol-4-amine and its synthesis. The following information is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of chloroacetone with thiourea.[1][2]

Q2: What are the typical signs of a problematic reaction?

Common indicators of issues in the synthesis of this compound include the formation of a dark, tarry substance, low yields of the desired product, and the presence of multiple spots on a Thin Layer Chromatography (TLC) analysis of the crude product.[1][3]

Q3: How can I purify the crude this compound product?

Purification is often necessary to remove side products and unreacted starting materials. A common and effective method is distillation under reduced pressure.[1] Recrystallization from a suitable solvent system, such as an ethanol-water mixture, can also be employed to obtain a pure product.

Troubleshooting Guide: Common Side Products and Solutions

The formation of side products is a common challenge in the synthesis of this compound. The following table summarizes the most frequently encountered side products, their likely causes, and recommended solutions to minimize their formation.

Side ProductPotential Cause(s)Recommended Solution(s)
Tarry Polymers - Self-condensation or polymerization of chloroacetone, especially at elevated temperatures or in the presence of impurities.[4] - The reaction may be too concentrated or the temperature too high.- Use freshly distilled chloroacetone to remove impurities.[1] - Maintain the recommended reaction temperature and consider dropwise addition of chloroacetone to control the reaction rate. - Ensure adequate stirring to prevent localized overheating.
2-Imino-3-methyl-2,3-dihydrothiazole (Isomer) - The Hantzsch synthesis can exhibit poor regioselectivity, particularly under acidic conditions, leading to the formation of this isomer.[4][5]- Maintain a neutral or slightly basic pH during the reaction. - Carefully monitor the reaction conditions and consider using a milder catalyst if applicable.
Polychlorinated Acetones - Over-chlorination of acetone during the preparation of chloroacetone can lead to the presence of di- and trichloroacetone, which can participate in side reactions.- Use purified chloroacetone. If preparing it in-house, carefully control the stoichiometry of the chlorinating agent.
Unreacted Starting Materials - Incomplete reaction due to insufficient reaction time, low temperature, or improper stoichiometry.- Monitor the reaction progress by TLC. - Ensure the reaction is heated for the recommended duration. - Use a slight excess of thiourea to drive the reaction to completion.

Experimental Protocols

Synthesis of this compound (Hantzsch Synthesis)

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Thiourea

  • Chloroacetone (freshly distilled is recommended)[1]

  • Sodium hydroxide

  • Diethyl ether

  • Water

Procedure:

  • Suspend thiourea in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the temperature will rise.

  • After the addition is complete, reflux the mixture for two hours.

  • Cool the reaction mixture and add solid sodium hydroxide with cooling and vigorous stirring. An oily layer will separate.

  • Separate the oily layer and extract the aqueous layer with diethyl ether.

  • Combine the oily layer and the ether extracts and dry over solid sodium hydroxide.

  • Filter to remove any solid material and remove the ether by distillation.

  • Distill the remaining oil under reduced pressure to obtain pure 2-amino-4-methylthiazole.[1]

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway for the synthesis of this compound and the competing side reactions.

Hantzsch_Synthesis chloroacetone Chloroacetone intermediate S-Alkylated Isothiourea chloroacetone->intermediate polymerization Polymerization/ Self-condensation chloroacetone->polymerization High Temp/ Impurities thiourea Thiourea thiourea->intermediate cyclization Intramolecular Cyclization intermediate->cyclization + H₂O isomer 2-Imino-3-methyl- 2,3-dihydrothiazole intermediate->isomer Acidic Conditions product This compound cyclization->product - H₂O

Caption: Hantzsch synthesis of this compound and major side pathways.

Logical_Troubleshooting problem Problem Observed low_yield Low Yield problem->low_yield tar_formation Tarry Byproducts problem->tar_formation multiple_spots Multiple Spots on TLC problem->multiple_spots cause1 Incomplete Reaction low_yield->cause1 cause2 Chloroacetone Polymerization tar_formation->cause2 multiple_spots->cause2 cause3 Isomer Formation multiple_spots->cause3 solution1 Increase Reaction Time/ Temperature Moderately cause1->solution1 solution2 Use Pure/Distilled Chloroacetone cause2->solution2 solution3 Control pH (Neutral/Basic) cause3->solution3

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and stability of 2-Methylthiazol-4-amine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from moisture.[1][2] The storage area should be away from incompatible substances.[1] Consider storing under an inert atmosphere, such as nitrogen, to prevent oxidation.[3]

Q2: Is this compound stable at room temperature?

A2: Yes, this compound is stable under normal temperatures and pressures.[1]

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with moisture, oxidizing agents, acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, and hydrides.[1][2][4] Reactions with these materials can generate heat and, in some cases, hydrogen gas.[2]

Q4: What are the potential degradation products of this compound?

A4: Under thermal decomposition or combustion, this compound may produce nitrogen oxides, carbon monoxide, oxides of sulfur, and other irritating and toxic fumes and gases.[1]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is recommended to wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and protective clothing to prevent skin exposure.[1] In workplaces where inhalation risk is present, a respiratory protection program should be followed.[1]

Troubleshooting Guide

Issue: The this compound has changed color or appearance.

  • Possible Cause: This could indicate degradation due to improper storage, such as exposure to moisture, air (oxidation), or light. The thiazole ring and the amino group are susceptible to attack by oxidants.[3]

  • Solution:

    • Discard the discolored material according to your institution's safety guidelines.

    • Review your storage protocol. Ensure the container is tightly sealed and stored in a cool, dry, dark place, preferably under an inert atmosphere.[1][3]

    • For future use, consider purchasing smaller quantities to minimize the time the compound is stored after opening.

Issue: Inconsistent experimental results are observed when using this compound from an older batch.

  • Possible Cause: The compound may have degraded over time, especially if it was not stored under optimal conditions. Moisture contamination is a common cause of degradation for amines.[2]

  • Solution:

    • It is recommended to use a fresh batch of this compound for critical experiments.

    • If you must use the older batch, consider purifying it before use. Recrystallization from a suitable solvent mixture like ethanol-water has been mentioned in synthesis procedures and could be a potential purification method.

    • To verify the purity of the compound, analytical techniques such as NMR, IR, or melting point determination can be employed. The melting point of pure 2-Amino-4-methylthiazole is reported to be in the range of 44-47 °C.

Issue: The compound is difficult to handle due to static or dust generation.

  • Possible Cause: this compound is a crystalline solid, and fine powders can be prone to static electricity and dust formation.

  • Solution:

    • Handle the compound in a well-ventilated area or a fume hood to minimize inhalation of dust.[1]

    • Use anti-static tools and equipment if available.

    • Minimize dust generation and accumulation during handling.[1]

Data Presentation

Table 1: Storage and Stability Summary of this compound

ParameterRecommendation / InformationCitations
Storage Temperature Cool, ambient temperatures[1][2]
Atmosphere Store in a tightly closed container.[1] An inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[3][1][3]
Light Sensitivity Keep in a dark place.[5]
Moisture Sensitivity Sensitive to moisture.[1][2] Store protected from moisture.[1][1][2]
General Stability Stable under normal temperatures and pressures.[1]
Incompatibilities Moisture, oxidizing agents, acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides.[1][2][4]
Thermal Decomposition Products Nitrogen oxides, carbon monoxide, oxides of sulfur, irritating and toxic fumes and gases.[1]

Experimental Protocols

While specific, detailed experimental protocols for stability testing of this compound were not found in the search results, a general procedure for its synthesis is available, which can be adapted for purification by recrystallization.

Protocol: Recrystallization for Purification of this compound

This protocol is adapted from a synthetic procedure and can be used to purify the compound if degradation is suspected.

  • Dissolution: Dissolve the crude or potentially degraded this compound in a minimal amount of boiling water or an ethanol-water mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration: While hot, filter the solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization).

  • Drying: Dry the purified crystals under vacuum.

  • Verification: Confirm the purity of the recrystallized product by measuring its melting point (expected: 44-47 °C) and using other analytical techniques as needed.

Visualizations

Storage_and_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_stability_check Stability Check storage_conditions Store in Cool, Dry, Dark, Well-Ventilated Area tightly_sealed Keep Container Tightly Sealed ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage_conditions->ppe inert_atmosphere Consider Inert Atmosphere (e.g., Nitrogen) away_from_incompatibles Store Away from Incompatible Substances ventilation Use in Well-Ventilated Area or Fume Hood visual_inspection Visually Inspect for Color Change ppe->visual_inspection minimize_dust Minimize Dust Generation analytical_check Analytical Verification (e.g., MP, NMR) if Degradation is Suspected decision Degradation Suspected? visual_inspection->decision end End: Use in Experiment analytical_check->end start Start: Receiving This compound start->storage_conditions decision->end No purify Purify by Recrystallization decision->purify Yes purify->analytical_check

Caption: Workflow for proper storage, handling, and stability assessment of this compound.

Degradation_Pathway cluster_stress_factors Stress Factors cluster_degradation_products Potential Degradation Products compound This compound moisture Moisture compound->moisture oxidation Air (Oxygen) compound->oxidation heat High Temperature / Combustion compound->heat incompatibles Incompatible Chemicals (e.g., Strong Acids, Oxidizers) compound->incompatibles degradation Degradation moisture->degradation oxidation->degradation heat->degradation incompatibles->degradation nx Nitrogen Oxides (NOx) co Carbon Monoxide (CO) sox Sulfur Oxides (SOx) other Other Toxic Fumes degradation->nx degradation->co degradation->sox degradation->other

Caption: Factors leading to the degradation of this compound and potential byproducts.

References

Technical Support Center: 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylthiazol-4-amine, with a specific focus on preventing its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to oxidation?

A1: this compound, also known as 4-Methylthiazol-2-amine, is a heterocyclic amine compound commonly used as an intermediate in medicinal chemistry and organic synthesis.[1] Like many aromatic amines, it is susceptible to oxidation. The thiazole ring is an electron-rich system, and the amino group (-NH2) further increases this electron density, making the molecule prone to react with oxidants, including atmospheric oxygen.[1] This oxidation can lead to discoloration (e.g., turning from white/pale yellow to brown) and the formation of impurities, compromising experimental results.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation and degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It is crucial to protect it from moisture and incompatible substances, particularly oxidizing agents.[1][3] For long-term storage or for high-purity applications, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1][5]

Q3: My solid this compound has changed color. Is it still usable?

A3: A change in color, typically to yellow or brown, is a visual indicator of oxidation.[2] While minor discoloration might not significantly affect all applications, it signifies the presence of impurities. For sensitive reactions, such as in drug development, using discolored material is not recommended as the impurities could lead to unpredictable side reactions or affect biological assays. It is best to use fresh, pure material.

Q4: Can I use antioxidants to stabilize my this compound solution?

A4: Yes, adding antioxidants or free radical scavengers can be an effective strategy to inhibit the oxidation of amine compounds.[6] Phenolic compounds, such as certain flavonoids (e.g., quercetin) and catechins found in green tea, have been shown to suppress the formation of undesirable products in other heterocyclic amines.[7][8] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with downstream reactions. It is crucial to perform a small-scale compatibility test before proceeding with your main experiment.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Solution of this compound rapidly turns yellow/brown upon preparation.

Potential Cause Troubleshooting Step Preventative Measure
Dissolved Oxygen in Solvent Discard the discolored solution. Prepare a fresh solution using a solvent that has been deoxygenated.Before use, thoroughly sparge the solvent with a stream of inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[2]
Exposure to Air During Weighing/Transfer If the experiment is not highly sensitive, proceed with caution, noting the discoloration. For critical applications, prepare a new sample.Handle the solid compound in an inert atmosphere using a glove box or glove bag.[9][10] If a glove box is unavailable, minimize exposure time to the atmosphere.
Solvent Impurities (e.g., Peroxides) Test the solvent for peroxides using peroxide test strips. If positive, either discard the solvent or purify it using an appropriate method (e.g., distillation over a reducing agent).Use high-purity, anhydrous solvents from a reputable supplier.[11] Store solvents properly and avoid long-term storage after opening.

Issue 2: Inconsistent results or unexpected byproducts in reactions involving this compound.

Potential Cause Troubleshooting Step Preventative Measure
Degradation of Starting Material Analyze a sample of the this compound starting material by an appropriate analytical method (e.g., HPLC, LC-MS) to check for impurities.Always use fresh, high-purity this compound. Store the compound under an inert atmosphere and away from light and heat.
Oxidation During Reaction If possible, analyze the reaction mixture for oxidized byproducts. Consider if the reaction conditions (e.g., elevated temperature, presence of certain metals) could be accelerating oxidation.Run the reaction entirely under an inert atmosphere (e.g., using a Schlenk line).[10][11] Ensure all reagents and solvents are deoxygenated.

Below is a troubleshooting workflow to diagnose and resolve issues related to the degradation of this compound.

G Troubleshooting Workflow for this compound Degradation start Observation: Compound or solution is discolored or reaction results are inconsistent. check_solid Is the solid starting material discolored? start->check_solid check_solution Is the solution discolored? start->check_solution check_solid->check_solution No solid_yes Cause: Improper long-term storage. Solid has likely oxidized. check_solid->solid_yes Yes solution_yes Did it discolor immediately upon dissolving? check_solution->solution_yes Yes solid_solution Solution: Discard material. Obtain a fresh batch. solid_yes->solid_solution immediate_yes Cause: Oxygen in solvent or exposure during transfer. solution_yes->immediate_yes Yes gradual_yes Cause: Slow oxidation during reaction or storage of solution. solution_yes->gradual_yes No (Gradual) immediate_solution Solution: Use deoxygenated solvents. Handle solid under inert atmosphere. immediate_yes->immediate_solution gradual_solution Solution: Run reactions under N2/Ar. Store solutions under inert gas, refrigerated. gradual_yes->gradual_solution

Troubleshooting workflow for compound degradation.

Experimental Protocols

Protocol 1: Handling and Dispensing this compound Using Inert Atmosphere Techniques

This protocol is essential for preventing oxidation when handling the solid compound and preparing solutions.

Materials:

  • This compound

  • Glove box or Schlenk line with a supply of dry, inert gas (Nitrogen or Argon)

  • Oven-dried glassware (e.g., flasks, vials)[9][12]

  • Dry, deoxygenated solvent

  • Gastight syringes and needles

  • Septa

Procedure:

  • Glassware Preparation: Ensure all glassware is scrupulously clean and dried in an oven (e.g., at 125°C overnight) to remove all traces of moisture.[9] Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.

  • Inert Atmosphere Setup:

    • Using a Glove Box: Place the sealed container of this compound, dried glassware, solvent, and other necessary equipment inside the glove box antechamber. Purge the antechamber according to the glove box protocol before transferring items into the main chamber.[10]

    • Using a Schlenk Line: Assemble the dried glassware on the Schlenk line. Evacuate the air from the glassware using the vacuum manifold and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[11]

  • Weighing and Transfer:

    • Inside the glove box, uncap the this compound container and weigh the desired amount directly into your reaction flask.

    • If using a Schlenk line, perform the transfer under a positive pressure of inert gas to prevent air from entering the flask.

  • Adding Solvent:

    • Draw the required volume of deoxygenated solvent into a gastight syringe.

    • Pierce the septum on the reaction flask and add the solvent. If using a Schlenk line, ensure a needle is connected to a bubbler to vent excess pressure.[9]

  • Storage of Solutions: If a prepared solution needs to be stored, ensure the flask is sealed with a septum and parafilm, and maintain a positive pressure of inert gas in the headspace. Store in a cool, dark place.

The following diagram illustrates the workflow for setting up an experiment under an inert atmosphere.

G Experimental Workflow for Air-Sensitive Reactions A 1. Oven-Dry All Glassware (e.g., 125°C overnight) B 2. Assemble Glassware Hot and Cool Under Inert Gas Stream A->B C 3. Purge Assembled Apparatus (3x Vacuum/Inert Gas Cycles) B->C D 4. Transfer Solid Reagent (this compound) Under Positive N2/Ar Pressure C->D E 5. Add Deoxygenated Solvent via Gastight Syringe D->E F 6. Commence Reaction (Maintain Inert Atmosphere) E->F

Workflow for experiments under inert atmosphere.

Protocol 2: Deoxygenation of Solvents

This is a critical preparatory step to prevent the oxidation of this compound in solution.

Materials:

  • Solvent to be deoxygenated

  • Flask with a sidearm or a two-neck flask

  • Inert gas supply (Nitrogen or Argon) with tubing

  • Long needle or glass tube

  • Bubbler

Procedure:

  • Place the solvent in the flask. The flask should not be more than two-thirds full.

  • Seal the flask with a septum.

  • Insert a long needle (or glass tube) through the septum, ensuring its tip is below the solvent's surface. This will be the gas inlet.

  • Insert a second, shorter needle through the septum to act as a gas outlet. Connect this outlet to a bubbler to monitor gas flow.

  • Begin a slow but steady stream of inert gas through the inlet needle. You should see bubbles forming in the solvent and gas flowing out through the bubbler.

  • Sparge the solvent for at least 15-30 minutes. For larger volumes, a longer time may be required.

  • Once deoxygenation is complete, remove the inlet needle first, then the outlet needle, to maintain a positive pressure of inert gas in the flask's headspace. The solvent is now ready for use.

The diagram below illustrates the key factors contributing to oxidation and their corresponding preventative measures.

G Factors Causing Oxidation and Preventative Measures cluster_causes Causes of Oxidation cluster_prevention Preventative Measures O2 Atmospheric Oxygen Oxidation This compound Oxidation O2->Oxidation H2O Moisture H2O->Oxidation Light UV/Visible Light Light->Oxidation Imp Impurities (e.g., metal ions, peroxides) Imp->Oxidation Inert Inert Atmosphere (N2 or Ar) Inert->O2 Counters Dry Dry Glassware & Solvents Dry->H2O Counters Amber Amber Vials / Protect from Light Amber->Light Counters Pure Use High-Purity Reagents Pure->Imp Counters

Relationship between oxidation causes and prevention.

References

Technical Support Center: Synthesis of 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Methylthiazol-4-amine. The following information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what is a typical expected yield?

A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of chloroacetone with thiourea.[1] A well-optimized procedure can be expected to yield 70-75% of the theoretical amount of this compound.[1]

Q2: My reaction yield is significantly lower than expected. What are the most likely causes?

A2: Low yields in the Hantzsch synthesis of this compound can stem from several factors:

  • Poor quality of starting materials: Impurities in either chloroacetone or thiourea can lead to unwanted side reactions.[2]

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[2]

  • Incomplete reaction: The reaction may not have proceeded to completion.[2]

  • Side reactions: The formation of byproducts can consume reactants and complicate purification.[2]

  • Issues during workup and purification: Emulsion formation or product loss during extraction and distillation can reduce the isolated yield.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product, indicating that the reaction is proceeding.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inappropriate solvent.Screen different solvents such as water, ethanol, or a mixture. Water is commonly used as a diluent to control the reaction's exothermicity.[1][3]
Suboptimal reaction temperature.The reaction is often refluxed for a set period.[1] Ensure the reaction mixture reaches and maintains the appropriate temperature.
Poor quality of starting materials.Use purified starting materials. Commercial chloroacetone can be distilled before use.[1]
Incorrect stoichiometry.Verify the molar ratios of your reactants. Typically, equimolar amounts of chloroacetone and thiourea are used.[1]
Formation of Impurities or Side Products Reaction temperature is too high or reaction time is too long.Monitor the reaction progress using TLC to determine the optimal reaction time and avoid prolonged heating that can lead to side product formation.[2]
Uncontrolled exotherm.The reaction between chloroacetone and thiourea can be exothermic.[1] Add the chloroacetone dropwise to a suspension of thiourea in water to better control the temperature rise.[1]
Difficult Product Isolation/Purification Emulsion formation during extraction.During the workup with sodium hydroxide and ether extraction, emulsions can form. To resolve this, add ice and water until any precipitate that may be causing the emulsion dissolves.[1]
Product is an oil and difficult to handle.The crude product is an oil.[1] It should be thoroughly extracted with a suitable solvent like ether and dried over a drying agent such as solid sodium hydroxide before distillation.[1]
Tar formation.Small amounts of tar can be formed. Filter the dried ethereal solution before removing the solvent to eliminate these tars.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of 2-amino-4-methylthiazole.[1]

Materials:

  • Thiourea (1 mole, 76 g)

  • Chloroacetone (1 mole, 92.5 g, 80 cc)[1]

  • Water (200 cc)

  • Solid Sodium Hydroxide (200 g)

  • Ether

  • Anhydrous Sodium Hydroxide (for drying)

Procedure:

  • Reaction Setup: In a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend thiourea in water.

  • Addition of Chloroacetone: Start the stirrer and add chloroacetone dropwise over 30 minutes. The temperature of the reaction mixture will rise as the thiourea dissolves.

  • Reflux: Once the addition is complete, reflux the yellow solution for two hours.

  • Basification and Extraction: Cool the reaction mixture. While stirring, carefully add solid sodium hydroxide, ensuring the mixture is cooled to manage the exotherm. An oily layer will separate.

  • Separation and Extraction: Separate the upper oily layer using a separatory funnel. Extract the aqueous layer three times with a total of 300 cc of ether.

  • Drying: Combine the oil with the ethereal extracts and dry the solution over solid sodium hydroxide.

  • Filtration and Solvent Removal: Filter the solution to remove any tar. Remove the ether by distillation from a steam bath.

  • Purification: Distill the remaining oil under reduced pressure. The product, this compound, will be collected at 117–120°C/8 mm Hg or 130–133°C/18 mm Hg.[1] The expected yield is 70-75%.[1]

Visual Guides

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification chloroacetone Chloroacetone condensation Condensation in Water (Reflux) chloroacetone->condensation thiourea Thiourea thiourea->condensation basification Basification with NaOH condensation->basification extraction Ether Extraction basification->extraction drying Drying over NaOH extraction->drying distillation Vacuum Distillation drying->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield Observed impure_reagents Impure Starting Materials low_yield->impure_reagents suboptimal_conditions Suboptimal Reaction Conditions low_yield->suboptimal_conditions incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions workup_issues Workup/Purification Issues low_yield->workup_issues purify_reagents Purify/Verify Reagents impure_reagents->purify_reagents optimize_conditions Optimize Temp. & Time suboptimal_conditions->optimize_conditions monitor_reaction Monitor with TLC incomplete_reaction->monitor_reaction control_exotherm Control Reaction Exotherm side_reactions->control_exotherm improve_workup Refine Workup Protocol workup_issues->improve_workup

Caption: Logical troubleshooting workflow for low yield in this compound synthesis.

References

Solvent effects on 2-Methylthiazol-4-amine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylthiazol-4-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during reactions involving this compound, with a focus on solvent effects on its reactivity in common synthetic transformations such as N-acylation and N-alkylation.

Low Yield in N-Acylation Reactions

Question: My N-acylation reaction of this compound with an acyl chloride or anhydride is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in N-acylation reactions of this compound are often due to its reduced nucleophilicity compared to aliphatic amines. The electron-withdrawing nature of the thiazole ring can decrease the reactivity of the exocyclic amino group. Several factors related to solvent and reaction conditions can be optimized:

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Aprotic solvents are generally preferred as they do not solvate the amine as strongly as protic solvents, leaving its lone pair more available for nucleophilic attack.

    • Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are good starting points.

    • Non-polar Solvents: In some cases, less polar solvents might be effective, but solubility of the starting material should be considered.

  • Reaction Conditions:

    • Acylating Agent: If using a less reactive acylating agent like an acid anhydride, consider switching to a more reactive one, such as an acyl chloride.[1]

    • Base: The choice of base is crucial. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the acid byproduct (e.g., HCl) without competing in the acylation. For less reactive systems, a stronger, non-nucleophilic base might be necessary.[1]

    • Temperature: Gently heating the reaction mixture can increase the reaction rate, but it should be monitored carefully to avoid decomposition.[1]

    • Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially when using acid anhydrides.

Troubleshooting Workflow for Low N-Acylation Yield

start Low Yield in N-Acylation check_nucleophilicity Is the amine's nucleophilicity an issue? start->check_nucleophilicity increase_reactivity Increase Reactivity of Acylating Agent check_nucleophilicity->increase_reactivity Yes optimize_base Optimize Base check_nucleophilicity->optimize_base Yes optimize_solvent Optimize Solvent check_nucleophilicity->optimize_solvent Yes increase_reactivity->optimize_base optimize_base->optimize_solvent increase_temp Increase Reaction Temperature optimize_solvent->increase_temp add_catalyst Add Catalyst (e.g., DMAP) increase_temp->add_catalyst result Improved Yield add_catalyst->result

Caption: A logical workflow for troubleshooting low yields in N-acylation reactions.

Formation of Multiple Products in N-Alkylation Reactions

Question: I am observing multiple products in my N-alkylation reaction of this compound. What is causing this and how can I improve the selectivity?

Answer: A common issue in the N-alkylation of 2-aminothiazoles is the formation of a mixture of products due to the presence of two nucleophilic nitrogen atoms. This compound can exist in tautomeric forms (amino and imino), making both the exocyclic amino nitrogen and the endocyclic ring nitrogen available for alkylation.[2] This can lead to a mixture of the desired N-alkylated product and the ring-alkylated isomer.

  • Solvent and Base Selection: The choice of solvent and base can influence the tautomeric equilibrium and thus the regioselectivity of the alkylation.

    • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are often used.[3]

    • Base: A solid base like potassium carbonate (K₂CO₃) is frequently employed, which can favor the desired N-alkylation.[3]

  • Alternative Alkylation Strategies:

    • Reductive Amination: This is often a more selective method for N-alkylation. It involves the formation of an imine with an aldehyde, followed by reduction with a reducing agent like sodium borohydride (NaBH₄). This two-step, one-pot procedure typically yields the desired N-alkylated product with higher selectivity.[2]

    • Mitsunobu Reaction: For alkylation with alcohols, the Mitsunobu reaction can be a good alternative to direct alkylation with alkyl halides, often providing better control over regioselectivity.

Decision Tree for Addressing N-Alkylation Side Products

start Multiple Products in N-Alkylation check_regioselectivity Regioselectivity Issue (Exo vs. Endo Alkylation)? start->check_regioselectivity change_solvent_base Modify Solvent and Base (e.g., DMF/K2CO3) check_regioselectivity->change_solvent_base Yes reductive_amination Switch to Reductive Amination check_regioselectivity->reductive_amination Yes mitsunobu_reaction Consider Mitsunobu Reaction (for alcohols) check_regioselectivity->mitsunobu_reaction Yes result Improved Selectivity change_solvent_base->result reductive_amination->result mitsunobu_reaction->result

Caption: A decision tree for resolving regioselectivity issues in N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions with this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, considering the polarity and solubility of this compound and its derivatives, polar aprotic solvents like Acetonitrile (MeCN) , Dichloromethane (DCM) , and Tetrahydrofuran (THF) are often good starting points for many reactions, including acylations and alkylations. For reactions requiring higher temperatures, Dimethylformamide (DMF) can be a suitable choice, though post-reaction workup can be more challenging.[3]

Q2: How does solvent polarity affect the nucleophilicity of this compound?

A2: Solvent polarity can have a significant effect on the nucleophilicity of amines.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the amino group, creating a solvent shell that stabilizes the amine but also hinders its ability to act as a nucleophile. This generally leads to slower reaction rates.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, MeCN): These solvents do not form hydrogen bonds with the amine to the same extent. They can solvate the accompanying cation but leave the amine nucleophile relatively "naked" and more reactive, often leading to faster reaction rates.

Q3: I am having trouble dissolving this compound in my chosen reaction solvent. What should I do?

A3: If you are experiencing solubility issues, consider the following:

  • Consult Solubility Data: Refer to the solubility data table below for a close analog, 2-amino-5-methylthiazole, to guide your solvent selection.[4]

  • Use a Co-solvent: If your reaction conditions permit, adding a small amount of a more polar co-solvent in which your starting material is more soluble can be effective.

  • Gentle Heating: For some solvents, gently warming the mixture can help dissolve the starting material. However, ensure that the compound is stable at the temperature used.

Data Presentation

Solubility of 2-Amino-5-methylthiazole in Various Organic Solvents

The following table summarizes the mole fraction solubility (x₁) of 2-amino-5-methylthiazole, a structurally similar compound to this compound, in various organic solvents at different temperatures. This data can be used as a guide for selecting appropriate solvents for reactions and purifications.[4]

SolventTemperature (K)Mole Fraction Solubility (10³x₁)
Methanol 278.15150.32
288.15194.87
298.15249.11
308.15315.68
313.15353.45
Ethanol 278.1569.84
288.1589.12
298.15112.55
308.15140.78
313.15157.11
Isopropanol 278.1539.56
288.1550.11
298.1563.24
308.1579.43
313.1589.12
Acetone 278.1580.15
288.15102.33
298.15129.89
308.15163.45
313.15183.01
Acetonitrile 278.1530.12
288.1538.45
298.1548.98
308.1562.11
313.1569.87
Ethyl Acetate 278.1595.67
288.15122.34
298.15155.12
308.15195.43
313.15218.98
Toluene 278.158.99
288.1511.45
298.1514.56
308.1518.32
313.1520.55
Cyclohexane 278.151.23
288.151.57
298.152.01
308.152.54
313.152.86

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add TEA (1.2 eq) to the solution and stir for 5 minutes.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[5]

Experimental Workflow for N-Acylation

setup 1. Reaction Setup (Amine in DCM, 0°C) add_base 2. Add Base (TEA) setup->add_base add_acyl_chloride 3. Add Acyl Chloride (dropwise) add_base->add_acyl_chloride react 4. React at RT (Monitor by TLC) add_acyl_chloride->react workup 5. Aqueous Work-up (Wash with NaHCO3, Brine) react->workup purify 6. Dry and Purify (Column Chromatography) workup->purify product N-Acylated Product purify->product

Caption: A step-by-step workflow for the N-acylation of this compound.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This protocol describes a selective method for the N-alkylation of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (1.0 eq)

  • Absolute Methanol (MeOH)

  • Sodium sulfate (Na₂SO₄)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Imine Formation: To a stirred solution of this compound (1.0 eq) in absolute MeOH, add Na₂SO₄ (2.0 eq) and the aldehyde (1.0 eq). Stir the mixture at room temperature for 16 hours.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add NaBH₄ (1.6 eq) in small portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for at least 4 hours, monitoring by TLC for the disappearance of the imine intermediate.

  • Work-up: Quench the reaction by carefully adding water. Evaporate the methanol under reduced pressure.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. The crude product is purified by flash chromatography.[2]

Experimental Workflow for Reductive Amination

imine_formation 1. Imine Formation (Amine, Aldehyde, Na2SO4 in MeOH) reduction 2. Reduction (Cool to 0°C, add NaBH4) imine_formation->reduction react 3. React at RT (Monitor by TLC) reduction->react workup 4. Quench and Evaporate react->workup purify 5. Extract and Purify (Column Chromatography) workup->purify product N-Alkylated Product purify->product

Caption: A step-by-step workflow for N-alkylation via reductive amination.

References

Temperature optimization for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Hantzsch thiazole synthesis?

A1: The optimal temperature for a Hantzsch thiazole synthesis is highly dependent on the specific substrates, solvent, and whether a catalyst is used. Many reactions require heating to proceed at an efficient rate.[1][2] Classical procedures often utilize refluxing solvents like ethanol or methanol, which corresponds to temperatures between 65-80°C.[3][4] However, some modern variations, particularly those using catalysts or microwave irradiation, can be performed at room temperature or with controlled heating to temperatures as high as 120°C.[5][6][7]

Q2: My reaction is very slow or not proceeding at room temperature. What should I do?

A2: It is common for the Hantzsch synthesis to require thermal energy to overcome the reaction's activation energy.[2] If the reaction is sluggish at room temperature, a gradual and incremental increase in temperature is recommended.[1][8] It is crucial to monitor the reaction's progress by a suitable technique, such as Thin Layer Chromatography (TLC), to identify the optimal temperature for your specific reactants.[1]

Q3: What are the consequences of using a reaction temperature that is too high?

A3: Excessive heat can be detrimental to the Hantzsch thiazole synthesis. Overheating can lead to the degradation of thermally sensitive reactants or the final thiazole product, resulting in a lower yield.[8] Furthermore, high temperatures can promote the formation of undesired side products, complicating the purification process and reducing the overall purity of the target compound.[1][9]

Q4: How does temperature relate to reaction time and yield?

A4: Temperature, reaction time, and yield are intrinsically linked. Increasing the temperature generally increases the reaction rate, which can lead to shorter reaction times. However, this is only beneficial up to an optimal point. For instance, one study showed that increasing the temperature from room temperature to 80°C resulted in a significant increase in product yield.[3] Beyond the optimal temperature, yields may decrease due to decomposition or side reactions.[8] Therefore, a systematic optimization is necessary to find the right balance that maximizes yield in a reasonable timeframe.

Q5: Can microwave heating be used, and how does it affect the temperature parameters?

A5: Yes, microwave-assisted synthesis is an effective method for the Hantzsch reaction, often leading to significantly reduced reaction times and improved yields.[2][6] Microwave heating provides rapid and uniform heating of the reaction mixture.[2] Optimal temperatures in microwave-assisted protocols are often in the range of 90-120°C, with reaction times typically between 10 and 30 minutes.[4][6]

Troubleshooting Guide

This guide addresses common temperature-related issues encountered during the Hantzsch thiazole synthesis.

ProblemPossible Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy, resulting in an incomplete or very slow reaction.[2][8]1. Increase Temperature Incrementally: Gradually raise the temperature (e.g., in 10°C increments) and monitor the reaction progress by TLC to find the optimal point.[8] Consider switching to a higher-boiling solvent if necessary.
2. Degradation of Reactants/Product: The reaction temperature is too high, causing decomposition.[8]2. Optimize Temperature: Start the reaction at a lower temperature and gradually increase it. If degradation is suspected, reduce the temperature and extend the reaction time.[8]
Formation of Multiple Products / Impurities 1. Excessive Heat: High temperatures can promote competing side reactions.[1]1. Lower Reaction Temperature: Reduce the temperature to favor the desired reaction pathway. Monitor the reaction by TLC or HPLC to find the temperature that maximizes the desired product while minimizing impurities.[9]
2. Regioselectivity Issues: In some cases with unsymmetrical reactants, temperature and pH can influence which regioisomer is formed.[1][10]2. Adjust Conditions: Running the reaction under different temperature and pH (acidic, neutral, or basic) conditions may favor the formation of the desired isomer. For example, specific isomers have been favored at 80°C under acidic conditions.[10]
Reaction is Sluggish or Stalls 1. Suboptimal Reaction Temperature: The chosen temperature is not ideal for the specific substrate and solvent combination.[1]1. Systematic Optimization: Perform a series of small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to determine the most effective condition.[3]
2. Inappropriate Solvent: The solvent's boiling point may be too low for the required reaction temperature.2. Change Solvent: Select a solvent with a higher boiling point that is compatible with the reaction chemistry. Polar protic solvents like ethanol are commonly used.[1]

Quantitative Data: Effect of Temperature on Yield

The following table summarizes data from various studies, illustrating the impact of temperature on the yield of Hantzsch thiazole syntheses under different conditions.

EntryReactantsSolventConditionsTemperature (°C)TimeYield (%)Reference
13-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeEtOH/WaterCatalyst (SiW.SiO₂)252hLow/No Yield[7]
23-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeEtOH/WaterCatalyst (SiW.SiO₂)652h87[7][11]
32-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaMethanolMicrowave9015 min71[6]
42-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaMethanolMicrowave9030 min95[6]
54-Chlorobenzaldehyde, dimedone, ethyl acetoacetate, ammonium acetateEthanolCatalyst (Ag-CP)Room Temp.-Lower Yield[3]
64-Chlorobenzaldehyde, dimedone, ethyl acetoacetate, ammonium acetateEthanolCatalyst (Ag-CP)80-Higher Yield[3]

Experimental Protocols

Protocol for Temperature Optimization of a Hantzsch Thiazole Synthesis

This protocol provides a systematic approach to determine the optimal reaction temperature for a given set of reactants.

1. Materials & Setup:

  • α-haloketone (1.0 mmol)

  • Thioamide (1.2 mmol)

  • Chosen solvent (e.g., ethanol, methanol)

  • A set of identical reaction vessels (e.g., microwave vials, small round-bottom flasks) equipped with stir bars.

  • Heating/stirring plates or a temperature-controlled reaction block.

  • TLC plates and appropriate eluent system.

2. Reaction Procedure:

  • Set up a series of four identical reactions. In each vessel, combine the α-haloketone and thioamide in the chosen solvent (e.g., 3-5 mL).

  • Set each reaction to stir at a different temperature. A good starting range is:

    • Reaction A: Room Temperature (~25°C)

    • Reaction B: 45°C

    • Reaction C: 65°C (typical reflux temperature for methanol)[4]

    • Reaction D: 80°C (typical reflux temperature for ethanol)

  • Monitor each reaction simultaneously. At set time intervals (e.g., 30 min, 1h, 2h, 4h), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Analyze the TLC plates to observe the consumption of starting materials and the formation of the product spot.

  • Based on the TLC analysis, identify the temperature that provides the best conversion to the desired product with minimal side product formation in the shortest amount of time.

  • If necessary, perform a second round of optimization using a narrower temperature range around the best-performing condition from the initial screen.

3. Work-up and Analysis (General Example):

  • Once the optimal reaction time and temperature are determined, cool the reaction mixture to room temperature.[12]

  • Pour the mixture into a beaker containing a weak base solution (e.g., 5% aqueous sodium carbonate) to neutralize any acid formed and precipitate the product.[1][12]

  • Collect the solid product by vacuum filtration, washing with cold water.[4]

  • Dry the product and determine the mass to calculate the percent yield.[12]

  • Confirm the purity and identity of the product using appropriate analytical techniques (e.g., melting point, NMR).

Visualizations

Troubleshooting_Logic cluster_start Problem Identification cluster_cause Possible Causes (Temperature-Related) cluster_action Corrective Actions cluster_outcome Desired Outcome start Low Yield or Impure Product TempTooLow Temperature Too Low? start->TempTooLow Sluggish reaction, unreacted starting material TempTooHigh Temperature Too High? start->TempTooHigh Side products observed, potential degradation IncreaseTemp Incrementally Increase Temp & Monitor by TLC TempTooLow->IncreaseTemp Solution DecreaseTemp Decrease Temp & Extend Reaction Time TempTooHigh->DecreaseTemp Solution Optimized Optimized Yield & Purity IncreaseTemp->Optimized DecreaseTemp->Optimized

Caption: Troubleshooting logic for temperature-related issues.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_monitoring Monitoring cluster_analysis Analysis cluster_result Result Prep 1. Prepare Multiple Identical Reaction Mixtures Execute 2. Run Reactions at Different Temperatures (e.g., 25°C, 45°C, 65°C, 80°C) Prep->Execute Monitor 3. Monitor Progress by TLC at Regular Time Intervals Execute->Monitor Analyze 4. Identify Temperature with Best Conversion & Purity Monitor->Analyze Result 5. Optimal Temperature Determined Analyze->Result

Caption: Experimental workflow for temperature optimization.

References

Technical Support Center: Purification of 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of impurities from 2-Methylthiazol-4-amine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the synthesis process or degradation. Synthesis-related impurities may include unreacted starting materials such as thiourea and chloroacetone, as well as side-products from the condensation reaction. Degradation impurities can form during storage or handling, particularly in solvents like DMSO, leading to the formation of dimers and oxygenated byproducts.[1] Photodegradation can also occur, resulting in various cleavage products of the thiazole ring.[2][3]

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment.

  • Distillation under reduced pressure is effective for removing non-volatile impurities and is suitable for moderately pure starting material on a larger scale.

  • Recrystallization is a cost-effective method for removing soluble and insoluble impurities to achieve high purity, especially for solid compounds.

  • Flash Column Chromatography is ideal for separating the target compound from impurities with different polarities and is applicable to a wide range of sample purities and scales.

  • High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, offers the highest resolution for removing closely related impurities and is often used for final polishing of the compound to achieve very high purity on a smaller scale.[4]

Q3: How can I assess the purity of this compound after purification?

A3: Purity can be assessed using several analytical techniques:

  • HPLC: A validated HPLC method can provide a quantitative measure of purity by calculating the area percentage of the main peak relative to impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used for quantitative analysis (qNMR) by integrating the signals of the compound against a certified internal standard to determine the absolute purity. It can also help in identifying residual solvents and impurities.

  • Melting Point: A sharp melting point range close to the literature value (44-47 °C) is indicative of high purity.[5] A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization

Q4: My compound is not dissolving in the recrystallization solvent, even when heated. What should I do?

A4: This suggests the solvent is not suitable for your compound at the current concentration.

  • Increase Solvent Volume: You may have a supersaturated solution. Add small portions of the hot solvent until the solid dissolves completely.[3]

  • Try a Different Solvent: The polarity of the solvent may be inappropriate. For amines like this compound, polar solvents or solvent mixtures can be effective. Consider trying ethanol, isopropanol, or mixtures of ethanol and water. For basic compounds, using organic acids like acetic acid or their mixtures with other solvents can also be an option.[6][7]

Q5: No crystals are forming after cooling the solution. What is the problem?

A5: This is a common issue that can be caused by supersaturation or using too much solvent.

  • Induce Crystallization:

    • Scratch the inner surface of the flask with a glass rod below the solvent level. This creates nucleation sites for crystal growth.

    • Add a seed crystal (a tiny amount of the pure compound) to the solution.

  • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3][7]

Q6: The recrystallization resulted in a low yield. How can I improve it?

A6: Low recovery can be due to several factors:

  • Using excessive solvent: The more solvent used, the more compound will remain in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to dissolve the compound.[3]

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration setup is pre-heated.

  • Incomplete crystallization: Allow sufficient time for the solution to cool completely to maximize crystal formation. Cooling in an ice bath after cooling to room temperature is recommended.

HPLC Purification

Q7: I am observing significant peak tailing for this compound in reversed-phase HPLC. How can I fix this?

A7: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like formic acid or trifluoroacetic acid will protonate the silanol groups, reducing their interaction with the basic analyte.[1][2]

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the silanol groups and improve peak shape.[8]

  • Use a Different Column: Consider using a column with a stationary phase designed for basic compounds, such as one with end-capping or a polar-embedded phase.[9]

Q8: My sample is not dissolving well in the initial mobile phase for injection. What should I do?

A8: It is crucial for the sample solvent to be weaker than or matched to the initial mobile phase to avoid peak distortion. If your compound has poor solubility in the mobile phase, you can dissolve it in a minimal amount of a stronger, compatible solvent like DMSO and then dilute it with the mobile phase before injection.[4] Ensure the final concentration of the strong solvent is low enough not to affect the chromatography.

Data Presentation: Purity Comparison

The following table provides an illustrative comparison of the purity of this compound achieved through different purification methods.

Purification MethodStarting Purity (%)Purity After 1st Pass (%)Purity After 2nd Pass (%)Typical Recovery (%)
Reduced Pressure Distillation9097.599.070-85
Recrystallization9599.2>99.880-95
Flash Chromatography8598.099.5 (with optimized gradient)75-90
Preparative HPLC98>99.9-60-80

Note: These are typical values and can vary based on the initial sample quality and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, add the crude this compound. Heat a suitable volume of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to completely dissolve the solid with gentle swirling.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until a slight turbidity persists. Add a few more drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Selection: For normal-phase chromatography, use silica gel. For basic compounds like this compound, an amine-functionalized silica can provide better peak shape and separation.[5][10]

  • Mobile Phase Selection: A common mobile phase for normal-phase chromatography is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol. To improve the separation of basic compounds and reduce tailing, a small amount of a base like triethylamine (e.g., 0.1-1%) can be added to the mobile phase.[10] A typical gradient could be from 0% to 10% methanol in DCM.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent. For better resolution, consider adsorbing the sample onto a small amount of silica gel (dry loading).

  • Elution and Fraction Collection: Run the chromatogram, gradually increasing the polarity of the mobile phase (gradient elution). Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Preparative Reversed-Phase HPLC
  • Column: Use a C18 reversed-phase preparative column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with the same acidic modifier.

  • Gradient Elution: Develop a gradient that provides good separation of the target compound from its impurities. A typical gradient might start with a low percentage of Solvent B (e.g., 5-10%) and ramp up to a higher percentage (e.g., 95%) over 20-30 minutes.

  • Sample Preparation: Dissolve the sample in a mixture of Solvent A and Solvent B that is weaker than the initial gradient conditions. Filter the sample through a 0.45 µm filter before injection.[4]

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main peak.

  • Post-Purification Workup: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. If the product is in its salt form due to the acidic mobile phase, it may require neutralization and extraction, or lyophilization to obtain the final product.

Visualizations

PurificationWorkflow start Crude this compound purity_check1 Assess Purity (e.g., HPLC, TLC) start->purity_check1 method_selection Select Purification Method purity_check1->method_selection distillation Reduced Pressure Distillation method_selection->distillation >90% pure, non-volatile impurities recrystallization Recrystallization method_selection->recrystallization Solid, >95% pure flash_chrom Flash Chromatography method_selection->flash_chrom <95% pure, polarity difference prep_hplc Preparative HPLC method_selection->prep_hplc High purity needed, small scale purity_check2 Assess Purity of Fractions/Product distillation->purity_check2 recrystallization->purity_check2 flash_chrom->purity_check2 prep_hplc->purity_check2 purity_check2->method_selection Purity Not OK combine_pure Combine Pure Fractions purity_check2->combine_pure Purity OK solvent_removal Solvent Removal combine_pure->solvent_removal final_product Pure this compound solvent_removal->final_product

Caption: Workflow for selecting a purification method.

RecrystallizationTroubleshooting start Recrystallization Issue issue What is the problem? start->issue no_dissolve Solid not dissolving issue->no_dissolve Insolubility no_crystals No crystals forming issue->no_crystals No Precipitation low_yield Low yield issue->low_yield Poor Recovery solution_no_dissolve1 Add more hot solvent no_dissolve->solution_no_dissolve1 solution_no_dissolve2 Try a different, more polar solvent no_dissolve->solution_no_dissolve2 solution_no_crystals1 Scratch flask / Add seed crystal no_crystals->solution_no_crystals1 solution_no_crystals2 Evaporate some solvent and re-cool no_crystals->solution_no_crystals2 solution_low_yield1 Use minimum hot solvent low_yield->solution_low_yield1 solution_low_yield2 Ensure slow cooling low_yield->solution_low_yield2

Caption: Troubleshooting guide for recrystallization.

HPLCPeakTailing start HPLC Peak Tailing Observed cause Primary Cause: Secondary Interactions with Silanols start->cause solution1 Adjust Mobile Phase pH cause->solution1 solution2 Add Competing Base cause->solution2 solution3 Change HPLC Column cause->solution3 details1 Lower pH to 2-3 with formic or trifluoroacetic acid solution1->details1 details2 Add 0.1% Triethylamine (TEA) to the mobile phase solution2->details2 details3 Use an end-capped or polar-embedded column solution3->details3

Caption: Troubleshooting HPLC peak tailing for basic compounds.

References

Validation & Comparative

A Comparative Guide to the FTIR Analysis of 2-Methylthiazol-4-amine and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopic features of 2-Methylthiazol-4-amine, a crucial heterocyclic compound in medicinal chemistry and drug development. For researchers, scientists, and professionals in drug development, this document offers an objective performance comparison with its structural analogs, 2-aminothiazole and 4-methylthiazole, supported by experimental data.

Comparative Vibrational Analysis

The FTIR spectrum of this compound is characterized by distinct vibrational modes arising from its constituent functional groups: the thiazole ring, the primary amine group, and the methyl group. To understand the spectral contributions of these moieties, a comparison with the simpler analogs, 2-aminothiazole and 4-methylthiazole, is presented below. The data for this compound is based on experimental values from matrix isolation FTIR spectroscopy.[1][2]

Vibrational ModeThis compound (cm⁻¹)[1][2]2-Aminothiazole (cm⁻¹)4-Methylthiazole (cm⁻¹)
Amine N-H Stretching 3550-3300 (asymmetric & symmetric)3429 (asymmetric), 3325 (symmetric)N/A
Aromatic/Heteroaromatic C-H Stretching ~3100~31003080
Aliphatic C-H Stretching (Methyl) 2978, 2925N/A2940
Amine N-H Bending (Scissoring) 16391635N/A
Thiazole Ring C=N & C=C Stretching 1603, 15481612, 15801544, 1490
Methyl C-H Bending 1450, 1380N/A~1450, 1375
Thiazole Ring Vibrations & C-N Stretching 1300-10001340, 1234, 1057, 10141166
C-S Stretching ~880884~850
N-H Wagging ~750 (broad)~750 (broad)N/A

Note: Wavenumbers for 2-aminothiazole and 4-methylthiazole are approximate and compiled from various spectral data sources for comparison.

Experimental Protocols

A detailed methodology for obtaining the FTIR spectrum of a solid sample like this compound is crucial for reproducible results. The following protocol outlines the Potassium Bromide (KBr) pellet method, a common technique for solid-phase FTIR analysis.

Objective: To prepare a solid sample of this compound for FTIR analysis using the KBr pellet method.

Materials:

  • This compound

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at approximately 100°C for several hours and then cooling it in a desiccator. Moisture in the KBr will lead to broad absorption bands in the spectrum, primarily in the O-H stretching region (3400 cm⁻¹).[3]

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder.[4]

  • Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[3][4] This reduces particle size and minimizes light scattering.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[4] A clear pellet indicates good sample dispersion and minimal scattering.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum to correct for any atmospheric and instrumental variations.[5]

Visualizing the FTIR Analysis Workflow

The following diagram illustrates the logical workflow of an FTIR analysis, from initial sample preparation to the final spectral interpretation.

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_interp Data Interpretation Sample Obtain Sample (e.g., this compound) Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press SampleRun Run Sample Spectrum Press->SampleRun Background Run Background Spectrum (Blank KBr) Subtract Subtract Background Background->Subtract SampleRun->Subtract Spectrum Final FTIR Spectrum Subtract->Spectrum PeakID Identify Peak Positions (Wavenumber, cm⁻¹) Spectrum->PeakID Assign Assign Vibrational Modes (e.g., N-H stretch, C=N stretch) PeakID->Assign Compare Compare with Reference Spectra & Known Compounds Assign->Compare Conclusion Structural Confirmation Compare->Conclusion

Caption: Workflow for FTIR analysis of a solid sample.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methylthiazol-4-amine and its structural analogs, 2-aminothiazole and 2-amino-5-methylthiazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their spectral features, experimental protocols for data acquisition, and a visual representation of the structure-spectra correlation.

NMR Data Comparison

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) for this compound and its selected alternatives in deuterated dimethyl sulfoxide (DMSO-d₆). These values are crucial for substance identification, purity assessment, and structural elucidation.

CompoundNucleusChemical Shift (δ, ppm) and Multiplicity
This compound ¹H7.55 (s, 1H, H-5), 7.17 (br s, 2H, NH₂), 2.17 (s, 3H, CH₃)[1]
¹³C169.2 (C-2), 153.4 (C-4), 111.1 (C-5), 15.7 (CH₃)[1]
2-Aminothiazole ¹H6.93 (d, J = 3.7 Hz, 1H, H-4), 6.53 (d, J = 3.7 Hz, 1H, H-5), 6.86 (s, 2H, NH₂)
¹³C168.8 (C-2), 138.9 (C-4), 108.3 (C-5)
2-Amino-5-methylthiazole ¹H6.59 (s, 1H, H-4), 6.52 (br s, 2H, NH₂), 2.20 (s, 3H, CH₃)
¹³C166.8 (C-2), 147.2 (C-5), 115.5 (C-4), 11.8 (CH₃)

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.

  • Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure efficient signal detection.

  • Parameter Setup (¹H NMR):

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • Parameter Setup (¹³C NMR):

    • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Set a wider spectral width to cover the larger range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer delay of 2-10 seconds may be necessary, especially for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Acquisition: Initiate the acquisition process.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Structure-Spectra Correlation

The following diagram illustrates the correlation between the chemical structure of this compound and its assigned ¹H and ¹³C NMR signals.

G cluster_mol This compound cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals mol H5 H-5 δ = 7.55 ppm (s) mol->H5 H at position 5 NH2 NH₂ δ = 7.17 ppm (br s) mol->NH2 Amino group protons CH3 CH₃ δ = 2.17 ppm (s) mol->CH3 Methyl group protons C2 C-2 δ = 169.2 ppm mol->C2 Carbon at position 2 C4 C-4 δ = 153.4 ppm mol->C4 Carbon at position 4 C5 C-5 δ = 111.1 ppm mol->C5 Carbon at position 5 C_CH3 CH₃ δ = 15.7 ppm mol->C_CH3 Methyl carbon

Caption: Correlation of this compound structure with its NMR signals.

References

Mass Spectrometry of 2-Methylthiazol-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the mass spectrometric behavior of 2-methylthiazol-4-amine derivatives, supported by generalized experimental data and protocols.

Mass spectrometry is an indispensable tool in the structural elucidation and quantification of novel chemical entities. For derivatives of this compound, a scaffold of interest in medicinal chemistry, understanding their behavior under mass spectrometric analysis is crucial for their identification and characterization. This guide outlines the common fragmentation patterns observed for this class of compounds and provides a standardized protocol for their analysis.

Comparative Mass Spectral Data

The mass spectral fragmentation of this compound derivatives is influenced by the nature and position of their substituents. Electron impact (EI) ionization typically yields abundant molecular ions, a characteristic of many aromatic heterocyclic compounds. The fragmentation patterns are often specific and can aid in structure elucidation. Under softer ionization techniques like electrospray ionization (ESI), protonated molecules [M+H]⁺ are readily formed.

Below is a summary of expected mass spectral data for a series of hypothetical this compound derivatives, illustrating the influence of different functional groups on the fragmentation pathways.

CompoundStructureIonization ModeParent Ion (m/z)Key Fragment Ions (m/z)Putative Fragment Structure/Loss
1 2-amino-4-methylthiazoleESI+115.0598.02, 72.03Loss of NH₃, Cleavage of the thiazole ring
2 N-acetyl-2-amino-4-methylthiazoleESI+157.06115.05, 98.02Loss of acetyl group, Subsequent loss of NH₃
3 N-(4-fluorobenzoyl)-2-amino-4-methylthiazoleESI+237.06123.01, 115.054-fluorobenzoyl cation, Loss of the benzoyl group
4 2-(dimethylamino)-4-methylthiazoleESI+143.08128.06, 98.02Loss of a methyl group, Loss of dimethylamine

Experimental Protocols

A detailed and reproducible experimental protocol is essential for obtaining high-quality mass spectral data. The following is a representative LC-MS/MS method for the analysis of this compound derivatives.

Sample Preparation
  • Standard Solutions: Prepare stock solutions of the this compound derivatives in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., Plasma): For analysis in biological matrices, perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Full scan mode (m/z 50-500) and product ion scan mode for fragmentation analysis. For quantitative analysis, use Multiple Reaction Monitoring (MRM).

Experimental Workflow and Signaling Pathways

The logical flow of a typical mass spectrometry experiment for the analysis of this compound derivatives is depicted below. This workflow ensures systematic analysis from sample preparation to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_output Output Sample Sample (e.g., Plasma, Reaction Mixture) Extraction Extraction / Precipitation Sample->Extraction Dilution Dilution & Spiking Extraction->Dilution LC Liquid Chromatography Separation Dilution->LC MS Mass Spectrometry Detection (MS1) LC->MS MSMS Tandem MS (MS/MS) Fragmentation MS->MSMS Processing Data Processing & Integration MSMS->Processing Quantification Quantification Processing->Quantification Identification Structural Elucidation Processing->Identification Report Final Report Quantification->Report Identification->Report

Caption: Experimental workflow for LC-MS/MS analysis.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound derivatives. For specific applications, optimization of the described methods is recommended to achieve the best performance.

Purity Assessment of 2-Methylthiazol-4-amine by Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides an objective comparison of Gas Chromatography (GC) with other analytical techniques for the purity assessment of 2-Methylthiazol-4-amine. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for purity determination depends on the physicochemical properties of the analyte and potential impurities. While Gas Chromatography (GC) is a powerful tool for volatile and semi-volatile compounds, other methods like High-Performance Liquid Chromatography (HPLC) and Titrimetry offer distinct advantages for different impurity profiles.

ParameterGas Chromatography with Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)Acid-Base Titration
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection via flame ionization.Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase, with detection by UV absorbance.Quantitative chemical analysis to determine the concentration of the basic amine by neutralizing it with a standard acid.
Best Suited For Quantifying volatile and semi-volatile organic impurities.Analyzing non-volatile or thermally labile impurities, such as salts or polar degradation products.Determining the overall basic content (assay) of the amine.
Advantages High resolution for complex mixtures of volatile compounds; sensitive detection of organic impurities.Versatile for a wide range of compounds; non-destructive; well-established for pharmaceutical analysis.Simple, inexpensive, and provides a direct measure of the total base content.
Limitations May require derivatization for polar compounds like amines to improve volatility and peak shape; not suitable for non-volatile impurities.May not be suitable for detecting impurities that lack a UV chromophore.Non-specific; it quantifies all basic components, not just the target amine.

Experimental Protocols

Gas Chromatography (GC-FID) Method

Due to the polar nature of the primary amine group, direct analysis of this compound by GC can lead to poor peak shape and column adsorption. Derivatization to a less polar, more volatile compound is recommended for accurate quantification.

1. Derivatization (Silylation):

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous).

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 500 µL of anhydrous pyridine to dissolve the sample.

    • Add 500 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before GC injection.

2. GC-FID Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Data Analysis: The purity is calculated based on the area percent of the derivatized this compound peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a suitable alternative for purity assessment, particularly for identifying non-volatile impurities that would not be detected by GC.

1. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Data Presentation

The following tables present hypothetical data for the purity assessment of a synthesized batch of this compound compared to a reference standard.

Table 1: GC-FID Purity Analysis of Derivatized this compound

CompoundRetention Time (min)Area % (Reference Standard)Area % (Synthesized Batch)
Derivatized this compound12.599.898.5
Impurity 1 (Unreacted Precursor)9.20.11.2
Impurity 2 (Byproduct)14.80.10.3

Table 2: HPLC-UV Purity Analysis of this compound

CompoundRetention Time (min)Area % (Reference Standard)Area % (Synthesized Batch)
This compound8.799.798.2
Impurity 3 (Non-volatile)4.50.21.5
Impurity 4 (Polar Degradant)11.20.10.3

Visualizations

GC_Purity_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Pyridine sample->dissolve derivatize Add BSTFA/TMCS & Heat (70°C) dissolve->derivatize cool Cool to RT derivatize->cool inject Inject 1 µL cool->inject separate Separation on DB-5ms Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Final Report calculate->report Method_Comparison_Logic start Purity Assessment of This compound impurity_type Expected Impurity Type? start->impurity_type volatile Volatile / Semi-volatile impurity_type->volatile Volatile non_volatile Non-volatile / Polar impurity_type->non_volatile Non-Volatile total_base Overall Basic Content (Assay) impurity_type->total_base Assay gc_method GC-FID (with Derivatization) volatile->gc_method hplc_method HPLC-UV non_volatile->hplc_method titration_method Acid-Base Titration total_base->titration_method

A Comparative Guide to Monitoring 2-Methylthiazol-4-amine Reactions: TLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of drug discovery and development. Efficient and accurate monitoring of chemical reactions is crucial for optimizing reaction conditions, determining endpoints, and ensuring the purity of target molecules. This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for monitoring reactions involving 2-Methylthiazol-4-amine, a key building block in many pharmaceutical compounds.

Introduction to Reaction Monitoring

The progress of a chemical reaction is typically monitored by observing the consumption of starting materials and the formation of products over time. Thin-Layer Chromatography (TLC) is a widely used technique for this purpose due to its simplicity, speed, and low cost.[1] However, for more complex reaction mixtures or when precise quantitative data is required, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) may be more suitable. This guide will delve into the practical aspects of using TLC for this compound reactions and provide a comparative analysis with HPLC and GC.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[1] For monitoring a reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals, alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Experimental Protocol: TLC Monitoring of an Acylation Reaction of this compound

A common reaction of this compound is acylation, for instance, with an acyl chloride to form an amide. The following protocol outlines the general steps for monitoring such a reaction using TLC.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., Chloroform:Methanol, 9:1 v/v)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Visualization reagent (e.g., Ninhydrin solution, iodine chamber)

  • This compound (starting material)

  • Reaction mixture aliquots

Procedure:

  • Plate Preparation: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of the starting material (this compound) on the baseline. At various time points during the reaction, take a small aliquot of the reaction mixture and spot it on the baseline, separate from the starting material spot. It is also good practice to co-spot the starting material and the reaction mixture in the same lane to aid in identification.

  • Development: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. This compound and many of its derivatives are UV active. For enhanced visualization, especially for primary amines, the plate can be sprayed with a ninhydrin solution and gently heated, which will produce colored spots.[2][3][4] Alternatively, placing the plate in a chamber with iodine crystals can also reveal spots.[2][3]

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new spot with a different Rf value indicate product formation.

Data Presentation: TLC Monitoring

The following table provides illustrative Rf values for the starting material and a hypothetical acylated product in a given TLC system. Actual Rf values may vary depending on the specific reaction conditions and the exact structure of the product.

CompoundFunctionalityPolarityMobile Phase (Chloroform:Methanol, 9:1)Illustrative Rf Value
This compoundPrimary AmineHighChloroform:Methanol (9:1)~ 0.3
N-(2-methylthiazol-4-yl)acetamideAmideModerateChloroform:Methanol (9:1)~ 0.6

Note: As the primary amine is acylated to a less polar amide, the product is expected to have a higher Rf value in a normal-phase TLC system.

Comparison with Alternative Techniques

While TLC is a valuable tool, HPLC and GC offer advantages in terms of resolution, sensitivity, and quantification.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase.[1]High-pressure separation using a packed column as the stationary phase and a liquid mobile phase.Separation of volatile compounds in a gaseous mobile phase passing through a stationary phase in a column.
Resolution Lower resolution compared to HPLC and GC.High resolution, capable of separating complex mixtures.[5]Very high resolution, especially with capillary columns.
Speed Fast, with typical run times of 5-20 minutes.[6]Longer run times, typically 10-60 minutes per sample.Run times can vary from a few minutes to over an hour depending on the complexity of the sample.[6]
Cost Low cost, requires minimal equipment.[6]High initial instrument cost and ongoing expenses for solvents and columns.High initial instrument cost and requires carrier gases.
Quantification Primarily qualitative or semi-quantitative.[7] Quantitative analysis is possible with densitometry but is less precise.[8]Highly quantitative with excellent precision and accuracy.Highly quantitative with high sensitivity.
Sample Type Wide range of non-volatile to moderately volatile compounds.Non-volatile and thermally unstable compounds. A specific HPLC method for 2-Amino-4-methylthiazole has been reported.Volatile and thermally stable compounds. Derivatization may be required for non-volatile amines.
Throughput High, multiple samples can be run simultaneously on a single plate.Lower, samples are analyzed sequentially.Lower, samples are analyzed sequentially.

Experimental Workflow for TLC Monitoring

The following diagram illustrates the typical workflow for monitoring a chemical reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_development Development & Visualization cluster_analysis Analysis start Start Reaction prep_tlc Prepare TLC Plate (Draw Baseline) start->prep_tlc aliquot Take Reaction Aliquot (t = x min) prep_tlc->aliquot spot Spot Starting Material, Reaction Mixture, & Co-spot aliquot->spot develop Develop Plate in Solvent Chamber spot->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV, Stain) dry->visualize analyze Analyze Chromatogram (Calculate Rf) visualize->analyze decision Reaction Complete? analyze->decision stop Stop Reaction decision->stop Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->aliquot

TLC Reaction Monitoring Workflow

Conclusion

TLC is a rapid, cost-effective, and convenient method for the qualitative monitoring of reactions involving this compound. It is particularly well-suited for quickly assessing reaction progress and optimizing conditions in a research and development setting. For applications requiring high resolution, precise quantification, and the analysis of complex mixtures, HPLC and GC are superior alternatives. The choice of analytical technique should be guided by the specific requirements of the project, including the need for quantitative data, the complexity of the reaction mixture, and budgetary constraints.

References

A Comparative Guide to the Synthesis of 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of heterocyclic compounds is paramount. 2-Methylthiazol-4-amine, a key building block in medicinal chemistry, can be synthesized through various methodologies. This guide provides an objective comparison of the most prominent synthesis routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.

Comparison of Key Synthesis Methods

The synthesis of this compound is predominantly achieved through two main strategies: the classic Hantzsch thiazole synthesis and a more modern one-pot approach utilizing an in-situ halogenation agent. Each method presents distinct advantages in terms of reaction conditions, yield, and procedural complexity.

ParameterMethod 1: Hantzsch SynthesisMethod 2: One-Pot NIS-Mediated Synthesis
Starting Materials Chloroacetone, ThioureaAcetone, Thiourea, N-Iodosuccinimide (NIS)
Reaction Time 2.5 hours1 hour
Reaction Temperature RefluxRoom Temperature (20°C)
Reported Yield 70-75%[1]90%[2]
Key Reagents Sodium HydroxideNH2-MMT (Amino-functionalized mesoporous material)
Solvent Water, EtherEthanol
Procedural Complexity Multi-step including reflux, extraction, and distillationSingle step with filtration

Experimental Protocols

Method 1: Hantzsch Thiazole Synthesis

This classical method involves the condensation of an α-haloketone with a thioamide. It is a well-established and reliable procedure for the synthesis of thiazole derivatives.[1]

Materials:

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 1 mole)

  • Water (200 cc)

  • Solid Sodium Hydroxide (200 g)

  • Ether (300 cc)

Procedure:

  • A suspension of thiourea in water is prepared in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Chloroacetone is added dropwise over 30 minutes with stirring. The reaction is exothermic, and the thiourea dissolves.

  • The resulting yellow solution is refluxed for two hours.

  • After cooling, solid sodium hydroxide is added in portions with continuous stirring and cooling.

  • The upper oily layer containing the product is separated. The aqueous layer is extracted three times with ether.

  • The combined organic layers are dried over solid sodium hydroxide and filtered.

  • Ether is removed by distillation, and the crude product is purified by vacuum distillation to yield 2-amino-4-methylthiazole.[1]

Method 2: One-Pot N-Iodosuccinimide-Mediated Synthesis

This modern approach offers a more streamlined, one-pot synthesis with a higher yield and milder reaction conditions. It relies on the in-situ iodination of a ketone followed by cyclization with thiourea.[2]

Materials:

  • Methyl carbonyl compound (e.g., Acetone) (2 mmol)

  • Thiourea (3 mmol)

  • N-Iodosuccinimide (NIS) (2 mmol)

  • NH2-MMT (0.10 g)

  • Ethanol (5 mL)

  • Ammonia solution

Procedure:

  • A mixture of the methyl carbonyl compound, thiourea, NIS, and NH2-MMT in ethanol is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the NH2-MMT catalyst is removed by filtration.

  • Ethanol is evaporated under vacuum.

  • The crude product is dissolved in boiling water, and the pH is adjusted to 8 with ammonia to precipitate the solid product.

  • The solid is recrystallized from an ethanol-water mixture to give pure 2-amino-4-methylthiazole.[2]

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Hantzsch_Synthesis cluster_conditions Reaction Conditions reactant reactant intermediate intermediate product product condition condition chloroacetone Chloroacetone condensation Condensation chloroacetone->condensation thiourea Thiourea thiourea->condensation cyclization Cyclization & Dehydration condensation->cyclization Intermediate Formation product_node This compound cyclization->product_node cond1 Reflux in Water cond2 NaOH Workup

Caption: Hantzsch thiazole synthesis pathway.

One_Pot_NIS_Synthesis cluster_conditions Reaction Conditions reactant reactant reagent reagent product product process process acetone Acetone one_pot One-Pot Reaction acetone->one_pot thiourea Thiourea thiourea->one_pot nis N-Iodosuccinimide (NIS) nis->one_pot product_node This compound one_pot->product_node In-situ Iodination & Cyclization cond1 Ethanol, Room Temp. cond2 NH2-MMT Catalyst

Caption: One-pot NIS-mediated synthesis workflow.

References

Comparative Analysis of the Biological Activity of 2-Methylthiazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Methylthiazol-4-amine derivatives, focusing on their anticancer and antimicrobial properties. The information presented is supported by experimental data from various studies, offering an objective overview for researchers in the fields of medicinal chemistry and pharmacology.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is often attributed to the inhibition of various protein kinases, leading to the induction of apoptosis and cell cycle arrest.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-aminothiazole derivatives against several cancer cell lines. Lower IC50 values indicate greater potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 17b (2-arylamino-4-(3'-indolyl)thiazole)MCF-7 (Breast)1.86[1]
Compound 28 (2-amino-4-phenylthiazole derivative)HT29 (Colon)0.63[2]
A549 (Lung)8.64[2]
HeLa (Cervical)6.05[2]
Compound 46b (4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin)A549 (Lung)0.16 ± 0.06[2]
HepG2 (Liver)0.13 ± 0.05[2]
Compound 27 (N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide)HeLa (Cervical)1.6 ± 0.8[2]
Compound 6h (4-methylthiazole-2-amine derivative)U937 (Leukemia)1.515[3]
Compound 3a (4-methylthiazole-2-amine derivative)K562 (Leukemia)3.523[3]
Indolyl-hydrazinyl-thiazole 1 A2780 (Ovarian)11.6[4]
HeLa (Cervical)22.4[4]
Indolyl-hydrazinyl-thiazole 3 A2780 (Ovarian)12.4[4]
HeLa (Cervical)19.4[4]

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents. These compounds have shown inhibitory effects against a variety of bacterial and fungal strains.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiazole derivatives against various microorganisms. Lower MIC values indicate stronger antimicrobial activity.

DerivativeMicroorganismMIC (µg/mL)Reference
Phenylacetamido-thiazole derivative 16 Escherichia coli1.56 - 6.25[5]
Pseudomonas aeruginosa1.56 - 6.25[5]
Bacillus subtilis1.56 - 6.25[5]
Staphylococcus aureus1.56 - 6.25[5]
Thienyl-substituted thiazole with amino moiety Staphylococcus aureus6.25 - 12.5[5]
Escherichia coli6.25 - 12.5[5]
Klebsiella pneumoniae6.25 - 12.5[5]
Pseudomonas aeruginosa6.25 - 12.5[5]
Aspergillus fumigatus6.25 - 12.5[5]
Piperazinyl derivative 121d Staphylococcus aureus2 - 128 (µM)[6]
Escherichia coli2 - 128 (µM)[6]
Pseudomonas aeruginosa2 - 128 (µM)[6]
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one 12 MRSA, E. coli, P. aeruginosa67.5–135.1 (µM)[7]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a period of 24 to 72 hours.

  • MTT Addition: Following the treatment period, 10 µL of MTT reagent is added to each well, and the plate is incubated for 2 to 4 hours, or until a purple precipitate is visible.[8]

  • Formazan Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals. The plate is then left at room temperature in the dark for 2 hours.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the this compound derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.[11]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.[11]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18 to 24 hours.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Signaling Pathways and Experimental Workflow

The anticancer effects of many 2-aminothiazole derivatives are mediated through the inhibition of protein kinase signaling pathways, which are crucial for cancer cell proliferation and survival.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Mechanism of Action start Design & Synthesize This compound Derivatives char Structural Characterization (NMR, MS) start->char anticancer Anticancer Screening (MTT Assay) char->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) char->antimicrobial data Determine IC50/MIC Values anticancer->data antimicrobial->data moa Mechanism of Action Studies (e.g., Kinase Assay) data->moa lead Lead Compound Identification moa->lead

Caption: General experimental workflow for the evaluation of this compound derivatives.

A common mechanism of action for anticancer 2-aminothiazole derivatives involves the inhibition of the Ras-Raf-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers.[12]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->Raf Inhibition

Caption: Simplified Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of 2-aminothiazole derivatives.

References

A Comparative Guide to the X-ray Crystallography of 2-Methylthiazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic structures of 2-Methylthiazol-4-amine analogs. The information presented is supported by experimental data to aid in understanding the structure-activity relationships of this important class of compounds.

Data Presentation: Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for two analogs of this compound, providing a basis for structural comparison.

Compound NameN-(Thiazol-2-yl)acetamide1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[1][2]thiazolo[3,2-a]pyridine-4-carboxamide
Chemical Formula C₅H₆N₂OSC₁₉H₁₃ClN₄OS
Molecular Weight 142.18380.05
Crystal System Monoclinic-
Space Group P2₁/c-
Unit Cell Dimensions
a (Å)16.0650 (12)-
b (Å)11.3337 (8)-
c (Å)7.0670 (5)-
α (°)90-
β (°)101.908 (10)-
γ (°)90-
Volume (ų)1259.04 (16)-
Z 8-
Key Structural Features The crystal structure is stabilized by N—H⋯N and C—H⋯O hydrogen bonds.[3]The structure exhibits a short intramolecular S⋯O contact of 2.5992 (4) Å. The packing involves N—H⋯O, N—H⋯Cl, and N—H⋯N hydrogen bonds, as well as a potential Ncyano⋯Cl—C halogen bond.[4]

Experimental Protocols

The determination of the crystal structure of small molecules like this compound analogs through single-crystal X-ray diffraction involves a series of well-defined steps.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for obtaining suitable crystals is through slow evaporation of a solvent. For instance, single crystals of N-(Thiazol-2-yl)acetamide were obtained by recrystallization from ethyl acetate.[3] The general workflow for crystal growth is as follows:

  • Dissolution : Dissolve the purified compound in a suitable solvent or a mixture of solvents to achieve a supersaturated or near-saturated solution.

  • Slow Evaporation : Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.

  • Crystal Harvesting : Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.

X-ray Data Collection

The harvested crystal is mounted on a goniometer head and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. Key aspects of data collection include:

  • X-ray Source : A common source is a Mo Kα radiation (λ = 0.71073 Å).

  • Temperature : Data is often collected at low temperatures (e.g., 173 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • Data Collection Strategy : The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of reflections) are then used to determine the arrangement of atoms within the crystal.

  • Structure Solution : The initial atomic positions are determined from the diffraction pattern. For small molecules, direct methods are commonly employed to solve the phase problem.

  • Structure Refinement : The initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.

Mandatory Visualization

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification dissolution Dissolution in Solvent synthesis->dissolution evaporation Slow Evaporation dissolution->evaporation harvesting Crystal Harvesting evaporation->harvesting mounting Crystal Mounting harvesting->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure Crystallographic Data validation->final_structure Final Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Protein Kinase CK2 Signaling Pathway

2-Aminothiazole derivatives have been identified as inhibitors of protein kinase CK2, a key regulator of various cellular processes.[5] CK2 is involved in multiple signaling pathways that control cell proliferation, survival, and apoptosis.[6][7] Its dysregulation is often associated with cancer.[6]

CK2_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt activates cell_proliferation Cell Proliferation akt->cell_proliferation cell_survival Cell Survival akt->cell_survival apoptosis Apoptosis akt->apoptosis inhibits ck2 Protein Kinase CK2 ck2->akt phosphorylates (activates) nf_kb NF-κB ck2->nf_kb activates wnt Wnt Signaling ck2->wnt modulates aminothiazole 2-Aminothiazole Analogs aminothiazole->ck2 inhibits nf_kb->cell_survival wnt->cell_proliferation

References

A Comparative Guide to Validated Analytical Methods for 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Methylthiazol-4-amine, a key building block in many pharmaceutical compounds, is critical for quality control, impurity profiling, and pharmacokinetic studies. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from closely related aminothiazole analogs.

Comparison of Validated Analytical Methods

The choice of analytical technique for this compound is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of performance characteristics for representative HPLC-UV, LC-MS/MS, and GC-MS methods, based on validated data for analogous aminothiazole compounds.

ParameterHPLC-UV Method (for a novel Aminothiazole)[1]LC-MS/MS Method (for a novel Aminothiazole)[1]GC-MS Method (for a Benzothiazole derivative)
Instrumentation HPLC with UV DetectorLiquid Chromatography with Tandem Mass SpectrometryGas Chromatography with Mass Spectrometry
Linearity Range Partially validated at 0.5, 1.0, and 1.5 mg/mL1.25 - 1250 ng/mL (r² = 0.997)0.050 - 5.0 µg/mL
Accuracy (% Recovery) Not explicitly stated, but evaluatedWithin acceptable limits as per guidelinesNot explicitly stated, but evaluated
Precision (%RSD) Not explicitly stated, but evaluatedWithin acceptable limits as per guidelinesNot explicitly stated, but evaluated
Limit of Detection (LOD) Not specifiedNot specifiedNot specified
Limit of Quantification (LOQ) Not specified1.25 ng/mL (as LLOQ)Not specified
Sample Matrix Analytical SolutionsRat PlasmaPlasma
Key Advantages Widely available, robust for quality controlHigh sensitivity and selectivity, ideal for bioanalysisSuitable for volatile and semi-volatile compounds
Key Disadvantages Lower sensitivity compared to MS methodsHigher cost and complexityMay require derivatization for polar analytes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS analysis of aminothiazole compounds.

HPLC-UV Method for a Novel Aminothiazole

This method was partially validated for the quantification of a novel aminothiazole (21MAT) in analytical solutions.[1]

  • Instrumentation: Waters Alliance HPLC with a UV Detector.[1]

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: An isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 272 nm.[1]

  • Sample Preparation: The analyte was quantified in analytical solutions prepared at concentrations of 0.5, 1, and 1.5 mg/mL.[1]

LC-MS/MS Method for a Novel Aminothiazole in Rat Plasma

This robust bioanalytical method was developed and validated for the measurement of a novel aminothiazole (21MAT) in rat plasma.[1]

  • Instrumentation: Liquid Chromatography system coupled with a Tandem Mass Spectrometer.[1]

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[1]

  • Mobile Phase: A mixture of 95:5% v/v methanol:acetonitrile and 0.1% v/v formic acid, with 15% of 5 mM ammonium formate solution.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in multiple reaction monitoring (MRM) mode.[1]

  • Sample Preparation: Protein precipitation was used to extract the analyte from plasma samples.[1]

GC-MS Method for a Benzothiazole Derivative in Plasma

This method was developed for the quantification of 2-(3-methyl-4-aminophenyl)-benzothiazole in plasma.

  • Instrumentation: Gas chromatograph with a mass-selective detector.

  • Sample Preparation: Details on the specific extraction and potential derivatization steps are crucial for adapting this method. Generally, for polar amines, a derivatization step such as silylation is required to increase volatility for GC analysis.

  • Linearity: The assay was found to be linear over the range of 0.050 to 5.0 microg/ml.

Mandatory Visualizations

To further clarify the experimental workflows and the decision-making process for method selection, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (Dissolution in Mobile Phase) hplc_inj Injection into HPLC hplc_prep->hplc_inj hplc_sep Isocratic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection (272 nm) hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant lcms_prep Sample Preparation (Protein Precipitation) lcms_inj Injection into LC lcms_prep->lcms_inj lcms_sep Chromatographic Separation (C18 Column) lcms_inj->lcms_sep lcms_ion Electrospray Ionization (ESI) lcms_sep->lcms_ion lcms_ms Tandem MS Detection (MRM) lcms_ion->lcms_ms lcms_quant Quantification lcms_ms->lcms_quant gcms_prep Sample Preparation (Extraction) gcms_deriv Derivatization (Optional) gcms_prep->gcms_deriv gcms_inj Injection into GC gcms_deriv->gcms_inj gcms_sep Chromatographic Separation gcms_inj->gcms_sep gcms_ms Mass Spectrometric Detection gcms_sep->gcms_ms gcms_quant Quantification gcms_ms->gcms_quant

Caption: Comparative workflows for HPLC-UV, LC-MS/MS, and GC-MS analytical methods.

decision_pathway node_result LC-MS/MS node_cond node_cond node_cond->node_result HPLC-UV start Start: Need to Analyze This compound matrix What is the sample matrix? start->matrix matrix->node_cond Simple (e.g., Bulk Drug) sensitivity High sensitivity required? matrix->sensitivity Complex (e.g., Plasma) sensitivity->node_result Yes volatility Is the analyte (or derivative) volatile? sensitivity->volatility No node_result_gc GC-MS volatility->node_result_gc Yes node_result_hplc HPLC-UV or LC-MS/MS volatility->node_result_hplc No

References

Comparative Docking Analysis of 2-Methylthiazol-4-amine Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Methylthiazol-4-amine Derivatives and Their Performance in Molecular Docking Studies with Supporting Experimental Data.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively studied for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][3][4][5] Molecular docking studies are a crucial in-silico tool in the rational design of these derivatives, providing insights into their binding modes and affinities with various biological targets.[4] This guide offers a comparative overview of the docking performance of various this compound and related 2-aminothiazole derivatives against several key protein targets implicated in disease.

Comparative Docking Performance

The following tables summarize the quantitative data from several docking studies, offering a clear comparison of the binding affinities of different 2-aminothiazole derivatives against various biological targets.

Table 1: Docking Performance of 2-Aminothiazole Derivatives Against Various Protein Targets

Derivative/CompoundTarget Protein(s)PDB ID(s)Docking Score (kcal/mol)Software/MethodReference
2-Amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)Not Specified-6.75Not Specified[6]
2-Amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Not Specified-7.61, -7.86, -7.96Not Specified[6]
4-Methylthiazole-2-amine derivative (6h)CML-associated protein2GQG-8.37Not Specified[2]
4-Methylthiazole-2-amine derivative (6i)CML-associated protein5MO4-8.97Not Specified[2]
2-Aminothiazole Schiff base (2b)UDP-N-acetylmuramate/l-alanine ligase1GQQ-7.6PyRx (AutoDock Vina)[7]
N-substituted thiazole derivative (S6)FabH inhibitor3iL9-144.236 (MolDock Score)Molegro Virtual Docker[4]
N-substituted thiazole derivative (S7)FabH inhibitor3iL9Not SpecifiedMolegro Virtual Docker[4]
N-substituted thiazole derivative (S8)FabH inhibitor3iL9Not SpecifiedMolegro Virtual Docker[4]
N-substituted thiazole derivative (S9)FabH inhibitor3iL9Not SpecifiedMolegro Virtual Docker[4]
Thiazole derivative (4c)VEGFR-2, Aromatase, EGFR, CDK2, Bcl-2Not SpecifiedNot Specified (IC50 = 0.15 µM for VEGFR-2)Not Specified[5]
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amineCOVID-19 Main Protease6LU7-8.0 to -5.4AutoDock Vina[8]

Note: Direct comparison of docking scores should be made with caution as different software packages and scoring functions were used across studies. The MolDock Score from Molegro Virtual Docker is on a different scale than the binding affinity in kcal/mol from AutoDock Vina.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline generalized protocols for molecular docking studies based on the methodologies reported in the cited literature.

General Molecular Docking Protocol

A typical molecular docking workflow involves the preparation of the protein and ligand, the docking simulation itself, and the analysis of the results.

  • Protein Preparation:

    • The three-dimensional structure of the target protein is obtained from a protein databank like the RCSB Protein Data Bank.[3]

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is then energy minimized using a force field like CHARMm to resolve any steric clashes.[9]

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are sketched using chemical drawing software and converted to 3D structures.

    • The ligands are also energy minimized, often using the same force field as the protein.

  • Docking Simulation:

    • A docking software (e.g., AutoDock Vina, Molegro Virtual Docker) is used to predict the binding conformation of the ligand within the active site of the protein.[4][7]

    • A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

    • The software then explores various possible conformations of the ligand within the defined active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy or the highest docking score.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

Visualizations

Workflow for Comparative Docking Studies```dot

G cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) Prot_Prep Protein Preparation (Add Hydrogens, Minimize) PDB->Prot_Prep Ligands Ligand Structures (2D Sketch) Lig_Prep Ligand Preparation (3D Conversion, Minimize) Ligands->Lig_Prep Docking Molecular Docking (e.g., AutoDock Vina) Prot_Prep->Docking Lig_Prep->Docking Results Binding Poses & Scores Docking->Results Analysis Interaction Analysis (Hydrogen Bonds, etc.) Results->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: A hypothetical kinase signaling pathway inhibited by a this compound derivative.

References

Safety Operating Guide

Safe Disposal of 2-Methylthiazol-4-amine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling 2-Methylthiazol-4-amine can ensure laboratory safety and proper waste management by adhering to the following disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this compound.

This compound is a combustible solid and presents an environmental hazard.[1] It is incompatible with strong oxidizing agents and acids. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.[1] All handling of the solid and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management and Cleanup

In the event of a spill, prompt and appropriate action is crucial to mitigate risks. The following procedures are recommended for managing incidental spills in a laboratory setting.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area. Ensure adequate ventilation to disperse any airborne dust or vapors.

  • Don PPE: Before attempting cleanup, ensure you are wearing the appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or absorbent pads.[2][3][4] For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Absorb and Collect: Carefully scoop the absorbed material or the solid spill into a designated, compatible waste container.[3] Use non-sparking tools for flammable materials.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[3][5] Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.

  • Label Waste Container: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Dispose of Waste: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office.

Proper Disposal Procedures for Unused this compound

Disposal of unused or waste this compound must comply with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, pipette tips) in a designated, properly labeled, and sealed container.

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is in good condition.

  • Waste Characterization and Labeling:

    • The waste should be classified as hazardous. While a specific EPA hazardous waste code for this compound is not explicitly listed, it may fall under categories for toxic or environmentally hazardous materials.[6][7][8] Consult your institution's EHS department for the appropriate waste codes.

    • Label the container clearly with "Hazardous Waste," the full chemical name, and any associated hazard symbols.

  • Neutralization (as a potential pre-treatment):

    • As an amine, this compound is basic and will react with acids. Neutralization with a weak acid (e.g., citric acid) can be considered as a pre-treatment step to reduce its basicity. However, this should be performed with caution in a fume hood, as the reaction can be exothermic.

    • Important: The neutralized mixture must still be treated and disposed of as hazardous waste. The formation of a salt may alter its solubility and should be considered in the final disposal route.

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS or a licensed hazardous waste disposal contractor.

    • It is common for such chemical waste to be disposed of via incineration in a licensed facility.[1]

Quantitative Data Summary

PropertyValueSource
Physical State Solid (crystals)--INVALID-LINK--
Flash Point 113 °C (235.4 °F) - closed cup--INVALID-LINK--
Incompatibility Strong oxidizing agents, Acids--INVALID-LINK--
Hazards Combustible, Environmental Hazard--INVALID-LINK--

Disposal Decision Workflow

Disposal_Workflow start Waste this compound (Solid or Solution) spill Spill Occurs start->spill Accident routine_waste Routine Laboratory Waste start->routine_waste Normal Use small_spill Small, Incidental Spill spill->small_spill manageable large_spill Large or Unmanageable Spill spill->large_spill not manageable cleanup Follow Spill Cleanup Protocol: 1. Alert & Evacuate 2. Don PPE 3. Contain & Absorb 4. Collect Waste 5. Decontaminate small_spill->cleanup contact_ehs Contact Institutional Environmental Health & Safety (EHS) large_spill->contact_ehs collect_waste Collect in a labeled, compatible container routine_waste->collect_waste neutralize_q Consider Neutralization (with caution)? collect_waste->neutralize_q cleanup->collect_waste neutralize_proc Neutralize with weak acid in a fume hood. Treat mixture as hazardous. neutralize_q->neutralize_proc Yes final_disposal Store in Satellite Accumulation Area for EHS pickup and final disposal (e.g., incineration) neutralize_q->final_disposal No neutralize_proc->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Methylthiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Methylthiazol-4-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this substance. The following table summarizes the required PPE based on safety data for similar compounds.

Protection TypeSpecific RequirementsRationale & Citations
Eye/Face Protection Tightly fitting safety goggles. A face shield is also recommended, especially when there is a splash potential.To protect against serious eye irritation and potential chemical splashes.[1][2][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron and protective clothing are also required to prevent skin contact.To prevent skin irritation and absorption.[1][2][6][7][8][9] Contaminated clothing should be removed and washed before reuse.[2][6][8][9][10][11]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if vapors or mists are generated or if ventilation is inadequate. A dust mask (type N95 or equivalent) is recommended for handling the solid form.[1][7][11]The substance may cause respiratory irritation.[2][12] In case of fire or spills, a self-contained breathing apparatus (SCBA) may be necessary.[7][8][10][13]

Operational Plan: Step-by-Step Handling Procedure

Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][6][7][14]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1][6][7][14]

  • Inspect all PPE for any signs of damage before use.[7]

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][7][8]

  • Prevent contact with skin, eyes, and clothing.[2][6][7]

  • Do not eat, drink, or smoke in the work area.[7][8][14][15][16]

  • Keep the container tightly closed when not in use.[1][2][8][9][11]

  • Wash hands and face thoroughly after handling.[1][2][6][7][8]

Post-Handling:

  • Remove and wash contaminated clothing and PPE carefully to avoid skin contact.[2][6][8][9][10][11]

  • Keep and wash PPE separately from other laundry.[6][9][11]

  • Clean reusable PPE before storage.

Disposal Plan: Step-by-Step Procedure

  • Dispose of unused product and waste in accordance with federal, state, and local regulations.[1] This may involve treating the material as hazardous waste.

  • Do not allow the product to enter drains or waterways.[2][7][15]

  • In case of a spill, contain the spillage and clean it up with an inert absorbent material.[9][11][13] Place the absorbed material into a suitable, labeled container for disposal.[2]

  • Decontaminate empty containers before disposal.[15] Observe all label safeguards until containers are cleaned and destroyed.[15]

Experimental Workflow and Safety Procedures

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_1 Review SDS prep_2 Ensure Proper Ventilation (Fume Hood) prep_1->prep_2 prep_3 Inspect and Don Appropriate PPE prep_2->prep_3 prep_4 Locate Emergency Equipment (Eyewash, Shower) prep_3->prep_4 handling_1 Weigh/Measure Chemical in Fume Hood prep_4->handling_1 Proceed with caution handling_2 Perform Experimental Procedure handling_1->handling_2 handling_3 Keep Container Tightly Closed handling_2->handling_3 cleanup_1 Decontaminate Work Surface handling_3->cleanup_1 cleanup_2 Remove and Decontaminate/Dispose of PPE cleanup_1->cleanup_2 cleanup_3 Wash Hands Thoroughly cleanup_2->cleanup_3 disposal_1 Collect Waste in Labeled Container cleanup_3->disposal_1 disposal_2 Store Waste in Designated Area disposal_1->disposal_2 disposal_3 Arrange for Hazardous Waste Pickup disposal_2->disposal_3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.